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  • Product: 1-(Pyridine-3-carbonyl)piperazine dihydrochloride
  • CAS: 32422-95-0

Core Science & Biosynthesis

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Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 1-(Pyridine-3-carbonyl)piperazine Dihydrochloride

Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-(Pyridine-3-carbonyl)piperazine dihydrochloride , a critical pharmacophore found in PARP inhibitors (e.g., Olaparib analo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(Pyridine-3-carbonyl)piperazine dihydrochloride , a critical pharmacophore found in PARP inhibitors (e.g., Olaparib analogs) and various GPCR ligands.

While direct acylation of piperazine is possible, it frequently results in a statistical mixture of mono- and bis-acylated products, necessitating difficult chromatographic separation. To meet the stringent purity requirements of drug development (>98%), this protocol utilizes a regioselective Boc-protection strategy . This ensures exclusive mono-functionalization, simplifies purification to precipitation/filtration steps, and delivers the final product as a defined dihydrochloride salt.[1]

Key Performance Indicators (KPIs)
ParameterSpecification
Target Purity (HPLC) > 98.5%
Expected Yield 75 - 85% (Overall 2 steps)
Appearance White to off-white crystalline solid
Salt Stoichiometry 2.0 eq HCl (Dihydrochloride)
Critical Quality Attribute Absence of bis-nicotinoyl impurity (< 0.1%)

Chemical Strategy & Retrosynthesis

The synthesis is designed to avoid the formation of the symmetrical byproduct 1,4-dinicotinoylpiperazine. We employ tert-butyl piperazine-1-carboxylate (1-Boc-piperazine) as the nucleophile. The coupling is mediated by EDC/HOBt to prevent racemization (if using chiral analogs) and suppress side reactions, followed by anhydrous deprotection.

Reaction Pathway Visualization

G NicAcid Nicotinic Acid (SM-1) Coupling Step 1: Amide Coupling (EDC.HCl / HOBt / DIPEA) NicAcid->Coupling BocPip 1-Boc-Piperazine (SM-2) BocPip->Coupling Intermediate Intermediate 1: tert-butyl 4-nicotinoylpiperazine-1-carboxylate Coupling->Intermediate DCM, RT, 12h Deprotection Step 2: Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Anhydrous Conditions Product FINAL PRODUCT: 1-(Pyridine-3-carbonyl)piperazine . 2HCl Deprotection->Product Precipitation

Figure 1: Synthetic workflow ensuring regioselectivity via carbamate protection.

Materials & Equipment

Reagents
ReagentCASGradePurpose
Nicotinic Acid 59-67-6>99%Starting Material (Acyl donor)
1-Boc-piperazine 57260-71-6>98%Starting Material (Nucleophile)
EDC.HCl 25952-53-8SynthesisCoupling Agent
HOBt (anhydrous) 2592-95-2SynthesisRacemization Suppressor
DIPEA 7087-68-5AnhydrousBase
HCl (4M in Dioxane) N/AAnhydrousDeprotection reagent
Dichloromethane (DCM) 75-09-2AnhydrousSolvent
Critical Equipment
  • Inert gas manifold (Nitrogen or Argon).

  • Rotary evaporator with vacuum controller (to prevent "bumping" of the Boc-intermediate).

  • Vacuum filtration setup with sintered glass funnel (Porosity 3).

  • Vacuum drying oven (set to 40°C).

Detailed Experimental Protocol

Phase 1: Amide Coupling

Objective: Synthesize tert-butyl 4-nicotinoylpiperazine-1-carboxylate.

  • Activation:

    • To a clean, dry 500 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, charge Nicotinic Acid (10.0 g, 81.2 mmol) and HOBt (12.1 g, 89.3 mmol, 1.1 eq).

    • Add anhydrous DCM (200 mL) under a nitrogen atmosphere. The mixture will be a suspension.

    • Add EDC.HCl (17.1 g, 89.3 mmol, 1.1 eq) in one portion.

    • Add DIPEA (28.3 mL, 162.4 mmol, 2.0 eq) dropwise via syringe over 10 minutes. Note: Mild exotherm observed.

    • Stir at Room Temperature (RT) for 30 minutes to ensure activation (formation of the active ester).

  • Coupling:

    • Add 1-Boc-piperazine (15.9 g, 85.3 mmol, 1.05 eq) dissolved in minimal DCM (20 mL) dropwise to the activated mixture.

    • Stir the reaction mixture at RT for 12–16 hours.

    • IPC (In-Process Control): Monitor by TLC (5% MeOH in DCM). Nicotinic acid spot (Rf ~0.1) should disappear; Product spot (Rf ~0.6) should dominate.

  • Workup:

    • Dilute the reaction mixture with DCM (100 mL).

    • Wash sequentially with:

      • 10% Citric acid solution (2 x 100 mL) – Removes unreacted amine/EDC.

      • Saturated NaHCO₃ solution (2 x 100 mL) – Removes unreacted acid/HOBt.

      • Brine (100 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

    • Result: The intermediate usually solidifies upon standing. If it remains an oil, triturate with cold hexanes. Yield is typically ~90-95%.

Phase 2: Deprotection & Salt Formation

Objective: Cleave the Boc group and form the dihydrochloride salt.

  • Dissolution:

    • Dissolve the crude tert-butyl 4-nicotinoylpiperazine-1-carboxylate (approx. 22 g) in DCM (50 mL). Note: Minimal solvent is preferred to maximize precipitation yield.

  • Acidolysis:

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 4M HCl in Dioxane (100 mL, ~5-6 equivalents) via a dropping funnel.

    • Caution: Gas evolution (isobutylene/CO₂) will occur. Ensure proper venting.

  • Precipitation:

    • Allow the reaction to warm to RT and stir for 2–4 hours. A thick white precipitate will form.[2]

    • IPC: Check for disappearance of the Boc-intermediate by TLC (the salt will stay at the baseline).

  • Isolation:

    • Dilute the suspension with Diethyl Ether (100 mL) to complete precipitation.

    • Filter the solid using a sintered glass funnel.[3]

    • Wash the filter cake generously with Diethyl Ether (3 x 50 mL) to remove residual dioxane and organic impurities.

  • Drying:

    • Dry the hygroscopic solid in a vacuum oven at 40°C for 24 hours over P₂O₅ or silica gel desiccant.

Analytical Validation (Self-Validating System)

The following data confirms the identity and purity of the product. The presence of specific NMR signals validates the success of the coupling and deprotection steps.

TechniqueDiagnostic SignalInterpretation
¹H NMR (D₂O) δ 8.9 - 9.0 ppm (s/d, 2H)Pyridine protons (C2, C6) – confirms Nicotinoyl group.
¹H NMR (D₂O) δ 3.4 - 4.0 ppm (m, 8H)Piperazine ring protons. Note: Broadening occurs due to restricted rotation and salt formation.
¹H NMR (Absence) δ 1.4 ppm (s, 9H)Critical: Absence of Boc signal confirms complete deprotection.
Elemental Analysis Cl % theoretical: ~26.8%Confirms Dihydrochloride stoichiometry (vs Monohydrochloride).
Melting Point 260 - 265 °C (dec)Consistent with high-purity salt forms (Lit values vary by hydration).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Product is a gum/oil Residual solvent or incomplete salt formation.Triturate vigorously with anhydrous ether or acetone. Sonicate if necessary.
Low Yield in Step 1 Inactive EDC (hydrolyzed).Use fresh EDC.HCl. Ensure DIPEA is added to neutralize the HCl of the coupling agent.
Bis-acylation detected Boc-piperazine contained free piperazine.Check purity of SM-2. If using piperazine free base, this protocol will fail; ensure Boc-protection.

Safety & Handling (HSE)

  • Nicotinoyl Moiety: Pyridine derivatives can be irritants. Work in a fume hood.

  • HCl in Dioxane: Highly corrosive and fuming. Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use and handle with butyl rubber gloves.

  • Product Storage: The dihydrochloride salt is hygroscopic . Store in a tightly sealed vial with desiccant at 4°C.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852.

    • Grounding: Authoritative review on EDC/HOBt coupling mechanisms.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Grounding: Comparison of coupling efficiencies (H
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8893, Piperazine dihydrochloride (and derivatives).

    • Grounding: Physical property verification for piperazine salts.[1][5]

  • European Patent Office. (1989). Nicotinoyl piperazine derivatives, process for their preparation. EP0323303B1.

    • Grounding: Historical industrial context for nicotinoyl piperazine synthesis (Acid chloride route comparison).

Sources

Application

Application Note: Efficient Preparation of 1-(Pyridine-3-carbonyl)piperazine Free Base from its Dihydrochloride Salt

Abstract This application note provides a detailed and robust protocol for the preparation of 1-(Pyridine-3-carbonyl)piperazine free base from its dihydrochloride salt. The dihydrochloride salt form, while often favored...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed and robust protocol for the preparation of 1-(Pyridine-3-carbonyl)piperazine free base from its dihydrochloride salt. The dihydrochloride salt form, while often favored for its stability and solubility in aqueous media for formulation purposes, requires conversion to the free base for various synthetic applications and analytical characterizations. This guide outlines the chemical principles, a step-by-step experimental procedure, safety precautions, and troubleshooting tips to ensure a high-yield, high-purity synthesis suitable for researchers, scientists, and professionals in drug development.

Introduction

1-(Pyridine-3-carbonyl)piperazine is a key heterocyclic building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules.[1] Its structure combines the pharmacophoric elements of a pyridine ring and a piperazine moiety, which can influence a compound's physicochemical properties, such as solubility and basicity, and its ability to interact with biological targets.[2] The compound is often supplied as a dihydrochloride salt to enhance its stability and aqueous solubility.[3] However, for subsequent synthetic modifications or specific analytical techniques, the free base form is required.

This document details a standard acid-base extraction protocol to efficiently neutralize the dihydrochloride salt and isolate the free base.[4][5] The procedure is designed to be straightforward, reproducible, and scalable for typical laboratory settings.

Chemical Principles

The conversion of 1-(Pyridine-3-carbonyl)piperazine dihydrochloride to its free base is a classic acid-base neutralization reaction.[6] The starting material is a salt where both nitrogen atoms of the piperazine ring and the nitrogen of the pyridine ring are protonated by hydrochloric acid. The piperazine moiety has two distinct pKa values, approximately 5.35 and 9.73.[7][8] The pyridine nitrogen has a pKa of about 5.2.

The addition of a suitable base deprotonates these nitrogens, rendering the molecule neutral and consequently less soluble in aqueous solutions and more soluble in organic solvents.[9][10] This difference in solubility is exploited in a liquid-liquid extraction to separate the free base from the aqueous phase containing the salt byproducts.[4]

The reaction is as follows:

C₁₀H₁₃N₃O·2HCl + 2NaOH → C₁₀H₁₃N₃O + 2NaCl + 2H₂O

Materials and Equipment

Reagents and Materials Grade Supplier
1-(Pyridine-3-carbonyl)piperazine dihydrochloride≥98%Commercially Available
Sodium hydroxide (NaOH)ReagentCommercially Available
Dichloromethane (CH₂Cl₂)ACSCommercially Available
Anhydrous sodium sulfate (Na₂SO₄)AnhydrousCommercially Available
Deionized waterIn-house
Equipment Description
Magnetic stirrer and stir bar
Separatory funnelAppropriate volume
Erlenmeyer flasks
Round-bottom flask
Rotary evaporator
pH paper or pH meter
Standard laboratory glassware

Experimental Protocol

Preparation of Solutions
  • Aqueous Sodium Hydroxide (2 M): Carefully dissolve 8.0 g of sodium hydroxide pellets in 100 mL of deionized water. Allow the solution to cool to room temperature. Caution: The dissolution of NaOH is highly exothermic.

Neutralization and Extraction Workflow

Caption: Workflow for free base preparation.

Step-by-Step Procedure
  • Dissolution: In a suitable Erlenmeyer flask, dissolve 5.0 g of 1-(Pyridine-3-carbonyl)piperazine dihydrochloride in 50 mL of deionized water with magnetic stirring.

  • Basification: While stirring, slowly add the 2 M sodium hydroxide solution dropwise to the dissolved salt solution. Monitor the pH of the aqueous solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is greater than 12. A white precipitate of the free base may form.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of dichloromethane to the funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.[4] Allow the layers to separate completely.

  • Separation: Drain the lower organic layer (dichloromethane) into a clean, dry Erlenmeyer flask.

  • Repeat Extraction: Perform two more extractions of the aqueous layer, each with 25 mL of dichloromethane, combining the organic layers in the same Erlenmeyer flask.

  • Drying: Add a sufficient amount of anhydrous sodium sulfate to the combined organic extracts to absorb any residual water. Swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.

  • Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the sodium sulfate.

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator. Be cautious not to overheat the sample.

  • Final Product: The resulting solid is the 1-(Pyridine-3-carbonyl)piperazine free base. Determine the yield and proceed with characterization.

Characterization of the Free Base

The identity and purity of the synthesized free base should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry: To confirm the molecular weight.[11]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Handle sodium hydroxide with care as it is corrosive and can cause severe burns.[13]

  • Dichloromethane is a volatile and potentially harmful solvent. All manipulations should be performed in a well-ventilated fume hood.[14]

  • Avoid inhalation of dust from the starting material and the final product.[14]

  • Dispose of all chemical waste according to institutional and local regulations.

Best Practices and Troubleshooting

Potential Issue Possible Cause Solution
Low Yield Incomplete neutralization.Ensure the pH of the aqueous layer is >12 before extraction.
Insufficient extraction.Perform at least three extractions with the specified solvent volumes.
Emulsion Formation Vigorous shaking.Gentle inversions of the separatory funnel can minimize emulsion. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it.[9]
Product is an Oil/Gummy Solid Residual solvent.Ensure complete removal of the solvent on the rotary evaporator. A high vacuum pump may be necessary.
Impurities.The product may require further purification, such as recrystallization or column chromatography.
Wet Product Incomplete drying.Use an adequate amount of drying agent and allow sufficient time for drying.

Conclusion

This application note presents a reliable and efficient method for the preparation of 1-(Pyridine-3-carbonyl)piperazine free base from its dihydrochloride salt. By following the detailed protocol and adhering to the safety guidelines, researchers can consistently obtain a high-purity product suitable for a wide range of applications in synthetic and medicinal chemistry.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • WebQC. (n.d.). Piperazine (C4H10N2) properties. Retrieved from [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Pyridin-3-yl)piperazine. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2010). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 55(5), 2015-2019. Retrieved from [Link]

  • ResearchGate. (2025, August 10). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • Edubirdie. (n.d.). Acid-Base Liquid-Liquid Extraction. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Piperazines – Knowledge and References. Retrieved from [Link]

  • s d fine-chem limited. (n.d.). piperazine anhydrous. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Piperazine. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine, 1-(3-pyridinylcarbonyl)-4-(3-(trifluoromethyl)phenyl)-. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(3-pyridinylcarbonyl)piperazine (C10H13N3O). Retrieved from [Link]

  • The Good Scents Company. (n.d.). piperazine dihydrochloride. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof..
  • Solubility of Things. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Rockland Immunochemicals. (n.d.). Neutralization Assay Protocol. Retrieved from [Link]

  • PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN101148435A - Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives.
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

Sources

Method

HPLC method development for detection of 1-(Pyridine-3-carbonyl)piperazine

Abstract This application note details the method development strategy and validated protocol for the quantification of 1-(Pyridine-3-carbonyl)piperazine (1-Nicotinoylpiperazine). Due to the presence of a basic secondary...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the method development strategy and validated protocol for the quantification of 1-(Pyridine-3-carbonyl)piperazine (1-Nicotinoylpiperazine). Due to the presence of a basic secondary amine on the piperazine ring and a weakly basic pyridine nitrogen, this analyte presents specific chromatographic challenges, including peak tailing and pH-dependent retention shifts. This guide provides a robust High pH Reversed-Phase (RP-HPLC) protocol as the primary method, utilizing hybrid particle technology to ensure superior peak shape and sensitivity. A secondary low-pH method is provided for laboratories restricted to traditional silica-based columns.

Introduction & Chemical Context

1-(Pyridine-3-carbonyl)piperazine is a key intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and various antihistamines. Structurally, it consists of a pyridine ring linked via a carbonyl group to a piperazine ring.

Structural Analysis for Chromatography:

  • Amide Linkage (N1): The nitrogen attached to the carbonyl is an amide and is chemically neutral.

  • Piperazine Nitrogen (N4): This is a secondary amine with a

    
     of approximately 9.0 – 9.8. It is strongly basic and positively charged at neutral and acidic pH.
    
  • Pyridine Nitrogen: Weakly basic (

    
     ~3.0 – 3.5).
    

The Challenge: The secondary amine at position N4 is the primary source of chromatographic difficulty. On traditional silica-based C18 columns at acidic pH (pH 2-3), the protonated amine interacts with residual silanol groups (


), leading to severe peak tailing, band broadening, and poor resolution.

Method Development Strategy

To overcome the "silanol effect," we employ a pH-switching strategy .

Primary Strategy: High pH (pH 9.5 - 10.0)

By operating at a pH above the


 of the piperazine amine (pH > 9.8), the molecule is deprotonated (neutral). In its neutral state, the analyte:
  • Exhibits increased hydrophobicity, improving retention on C18.

  • Does not interact ionically with cationic silanols, resulting in sharp, symmetrical peaks. Requirement: This method requires a column with a hybrid silica-polymer stationary phase (e.g., Waters XBridge or Agilent Poroshell HPH) resistant to alkaline hydrolysis.

Secondary Strategy: Low pH (pH 2.5) with Ion Suppression

If high-pH stable columns are unavailable, a low pH buffer (pH 2.5) ensures the silanols are protonated (neutral


), reducing interaction. However, the analyte is fully ionized, leading to early elution. Ion-pairing agents (e.g., Hexanesulfonate) may be required to increase retention.
Decision Logic Diagram

MethodStrategy Start Start: 1-(Pyridine-3-carbonyl)piperazine Analyze Analyze pKa (Piperazine N4 ~9.8, Pyridine N ~3.5) Start->Analyze Choice Select Column Technology Analyze->Choice HighPH Hybrid Particle Column (pH Stable 1-12) Choice->HighPH Preferred LowPH Traditional Silica C18 (pH Stable 2-8) Choice->LowPH Legacy MethodA Method A (Recommended): Mobile Phase pH 10.0 (Ammonium Bicarbonate) HighPH->MethodA MethodB Method B (Alternative): Mobile Phase pH 2.5 (Phosphate Buffer) LowPH->MethodB MechanismA Analyte Neutralized Max Retention Sharp Peaks MethodA->MechanismA MechanismB Analyte Protonated Low Retention Risk of Tailing MethodB->MechanismB

Figure 1: Decision matrix for selecting the appropriate chromatographic conditions based on column availability and analyte chemistry.

Detailed Experimental Protocols

Protocol A: High pH Method (Recommended)

Best for: Purity analysis, Impurity profiling, LC-MS compatibility.

ParameterSpecification
Column Hybrid C18 (e.g., Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5 - 10 µL
Detection UV-Vis / PDA at 262 nm (Secondary ref: 215 nm)
Run Time 15 Minutes

Gradient Table (Protocol A):

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
8.0 40 60
10.0 40 60
10.1 95 5

| 15.0 | 95 | 5 |

Protocol B: Low pH Method (Alternative)

Best for: Traditional QC labs with standard silica columns.

ParameterSpecification
Column Base-Deactivated C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate Monobasic (KH₂PO₄), adjusted to pH 2.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 25°C
Detection UV at 262 nm

Note: If retention is insufficient (


), add 5 mM Sodium Hexanesulfonate to Mobile Phase A to act as an ion-pairing agent.

System Suitability & Validation Criteria

To ensure data trustworthiness, the following system suitability parameters must be met before routine analysis.

ParameterAcceptance CriteriaRationale
Tailing Factor (

)

Ensures minimal interaction with secondary silanols.
Theoretical Plates (

)

Indicates column efficiency.
Retention Factor (

)

Ensures analyte is separated from the void volume (unretained salts).
Precision (%RSD)

Based on 6 replicate injections of the standard.
Resolution (

)

Between the main peak and nearest impurity (if applicable).
Experimental Workflow Diagram

Workflow Sample Sample Prep (Dissolve in 50:50 Water:ACN) Filter Filtration (0.22 µm PVDF/Nylon) Sample->Filter Inject Injection (10 µL) Filter->Inject Separate Separation (Gradient Elution) Inject->Separate Detect Detection (UV @ 262 nm) Separate->Detect Data Data Analysis (Integration & Quant) Detect->Data

Figure 2: Standard operational workflow for the analysis of 1-(Pyridine-3-carbonyl)piperazine.

Troubleshooting Guide

  • Problem: Split peak or shoulder.

    • Cause: Sample solvent strength is higher than the initial mobile phase.

    • Solution: Dissolve the sample in the starting mobile phase (95% Buffer / 5% ACN).

  • Problem: Retention time drift.

    • Cause: pH instability in Mobile Phase A.

    • Solution: For Protocol A (High pH), ensure the buffer is freshly prepared as Ammonium Bicarbonate is volatile. Cap bottles tightly.

  • Problem: High Backpressure.

    • Cause: Buffer precipitation in the mixing chamber.

    • Solution: Ensure Mobile Phase B is not 100% ACN if using high salt concentrations. Pre-mix B as 90% ACN / 10% Water.

References

  • PubChem. 1-(Pyridin-3-yl)piperazine Compound Summary. National Library of Medicine. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • Waters Corporation. Strategies for the Separation of Basic Compounds in Reversed-Phase LC.[Link]

Application

Recrystallization solvents for purifying 1-(Pyridine-3-carbonyl)piperazine salts

Technical Application Note: Optimization of Recrystallization Systems for 1-(Pyridine-3-carbonyl)piperazine Salts Executive Summary 1-(Pyridine-3-carbonyl)piperazine (also known as 1-nicotinoylpiperazine) is a critical i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimization of Recrystallization Systems for 1-(Pyridine-3-carbonyl)piperazine Salts

Executive Summary

1-(Pyridine-3-carbonyl)piperazine (also known as 1-nicotinoylpiperazine) is a critical intermediate in the synthesis of pharmaceutical agents, including PARP inhibitors and antihistamines. While the free base is a low-melting solid (


) prone to oxidation and difficult to handle, its hydrochloride salt forms stable crystals suitable for GMP manufacturing.

This guide details the thermodynamic solubility logic and experimental protocols for purifying this compound. The core challenge addressed is the separation of the target mono-amide from the symmetric byproduct 1,4-bis(pyridine-3-carbonyl)piperazine (bis-nicotinoyl piperazine), which forms during non-selective acylation.

Chemical Context & Critical Quality Attributes (CQAs)

To design an effective recrystallization, one must exploit the basicity differences between the product and its impurities.

CompoundStructure DescriptionpKa (Approx)Solubility Character
Target: 1-Nicotinoylpiperazine Mono-amide, free

amine, pyridine ring.

(Basic)

Amphiphilic. Forms stable salts at the

amine.
Impurity A: Bis-nicotinoylpiperazine Di-amide, two pyridine rings. No free aliphatic amine.

(Weakly Basic)
Low solubility in alcohols; often precipitates first.
Impurity B: Piperazine Di-amine.[1]

,

Highly polar, water/ethanol soluble.

The Purification Strategy: The target molecule has a highly basic secondary amine, allowing it to form a stable monohydrochloride salt. The bis-impurity lacks this basic center and will not form a stable salt under mild acidic conditions, drastically reducing its solubility in polar salt-solubilizing media or keeping it in solution while the salt crystallizes, depending on the solvent choice.

Solvent Selection Strategy

The selection of solvents is governed by the "Rule of Ionic Contrast": we need a solvent that dissolves the ionic salt at high temperatures but rejects it at low temperatures, while maintaining a distinct solubility profile for the non-ionic bis-impurity.

System A: Ethanol (The "Gold Standard")
  • Mechanism: Ethanol (EtOH) has a high dielectric constant (

    
    ) sufficient to dissolve the hydrochloride salt at reflux (
    
    
    
    ). Upon cooling, the solvation shell energy decreases, forcing the salt out of the lattice.
  • Advantage: The non-ionic bis-impurity is sparingly soluble in hot ethanol and can often be removed via hot filtration before the product crystallizes.

  • Grade: Absolute Ethanol is preferred. Water content

    
     increases product loss to the mother liquor.
    
System B: Methanol / Ethyl Acetate (The "Antisolvent" Method)
  • Mechanism: Methanol (MeOH) is a "good" solvent (high solubility). Ethyl Acetate (EtOAc) is the "bad" solvent (antisolvent).

  • Use Case: When the crude product is too impure or "oils out" in pure ethanol.

  • Protocol: Dissolve in minimum hot MeOH, then slowly add hot EtOAc until turbidity persists.

Experimental Protocols

Protocol 1: Synthesis & Crystallization of Monohydrochloride Salt

This protocol assumes starting from the crude free base reaction mixture.

Reagents:

  • Crude 1-(Pyridine-3-carbonyl)piperazine (Free Base)

  • HCl in Ethanol (

    
     or similar anhydrous source)
    
  • Solvent: Absolute Ethanol

Step-by-Step Workflow:

  • Dissolution: Dissolve

    
     of crude free base in 
    
    
    
    of Absolute Ethanol at room temperature.
  • Salt Formation: Dropwise add

    
     equivalents of HCl/EtOH solution.
    
    • Observation: An exotherm will occur. A white precipitate may form immediately.

    • Critical Control: Ensure temperature does not exceed

      
       to prevent degradation.
      
  • Reflux (Digestion): Heat the slurry to reflux (

    
    ) for 30 minutes.
    
    • Mechanistic Note: This "digestion" allows trapped impurities (like the bis-amide) to release from the crystal lattice.

    • Hot Filtration (Optional): If undissolved solids remain at reflux, these are likely the bis-impurity or inorganic salts. Filter the hot solution quickly through a pre-warmed Buchner funnel.

  • Crystallization:

    • Remove heat and allow the filtrate to cool slowly to room temperature (

      
      ) over 2 hours.
      
    • Seed: If oiling occurs, add a seed crystal of pure product at

      
      .
      
    • Further cool to

      
       in an ice bath for 1 hour to maximize yield.
      
  • Isolation: Filter the white crystalline solid.

  • Wash: Wash the cake with

    
     of cold (
    
    
    
    ) Ethanol/EtOAc (1:1 mixture).
  • Drying: Dry under vacuum at

    
     for 12 hours.
    

Expected Yield: 85–90% Target Melting Point:


 (Decomposition)

Visualization: Purification Logic & Workflow

The following diagram illustrates the decision logic for solvent selection and impurity rejection pathways.

PurificationWorkflow Crude Crude Reaction Mixture (Mono-product + Bis-impurity + SM) SaltForm Add HCl/EtOH (Form Monohydrochloride) Crude->SaltForm Reflux Reflux in Ethanol (78°C) SaltForm->Reflux CheckSolids Are solids present at Reflux? Reflux->CheckSolids HotFilter Hot Filtration (Remove Bis-impurity) CheckSolids->HotFilter Yes (Insolubles = Bis-impurity) Cooling Controlled Cooling (25°C -> 0°C) CheckSolids->Cooling No (Clear Solution) HotFilter->Cooling Filtrate Crystals Crystalline Product (1-Nicotinoylpiperazine HCl) Cooling->Crystals Precipitation MotherLiq Mother Liquor (Contains Piperazine SM + Solubles) Cooling->MotherLiq Filtration

Figure 1: Decision tree for the purification of 1-nicotinoylpiperazine HCl, highlighting the removal of the bis-impurity via hot filtration.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Product separates as a liquid phase before crystallizing.[2] Common with amine salts.1. Reheat to dissolve.2. Add seed crystals at the cloud point.3. Slow down the cooling rate.4. Add small amount of IPA (Isopropanol).
Low Yield Product is too soluble in the solvent.1.[3] Cool to

.2. Add Ethyl Acetate or MTBE as an antisolvent.3. Check water content (should be

).
High Impurity (Bis) Bis-impurity co-crystallized.1. Perform a "swish" (slurry) wash with hot Isopropanol.2. Recrystallize again using dilute Ethanol (more volume).

References

  • Google Patents. (n.d.). EP0323303B1 - Nicotinoyl piperazine derivatives, process for their preparation.

Sources

Method

Application Note: Mastering Reductive Amination with 1-(Pyridine-3-carbonyl)piperazine

A Senior Application Scientist's Guide to Synthesis, Mechanism, and Protocol Optimization Introduction: The Strategic Importance of Reductive Amination Reductive amination stands as one of the most robust and versatile m...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Synthesis, Mechanism, and Protocol Optimization

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as one of the most robust and versatile methods for the formation of carbon-nitrogen bonds, serving as a cornerstone in the synthesis of amines.[1] This powerful transformation is particularly vital in pharmaceutical and agrochemical research, where the controlled alkylation of amine scaffolds is paramount. The reaction proceeds through the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[2][3] This one-pot approach elegantly circumvents the common issue of overalkylation that often plagues direct alkylation with alkyl halides, offering superior control and yields.[4][5]

This guide focuses on protocols involving 1-(Pyridine-3-carbonyl)piperazine, a valuable building block in drug discovery. The piperazine motif is a privileged scaffold found in numerous biologically active compounds, and the pyridine ring offers a key site for hydrogen bonding and metabolic stability. By mastering the reductive amination of this secondary amine, researchers can efficiently generate libraries of novel tertiary amines for screening and lead optimization programs.

The Chemistry of Reductive Amination: Mechanism and Reagent Selection

A deep understanding of the reaction mechanism is critical for troubleshooting and adapting protocols to new substrates. The process can be broken down into two distinct, yet interconnected, stages.

The Two-Stage Mechanism

The reaction is initiated by the nucleophilic attack of the secondary amine of 1-(Pyridine-3-carbonyl)piperazine on the electrophilic carbon of the carbonyl compound. This forms a transient hemiaminal intermediate.[3] Under weakly acidic conditions, this intermediate undergoes dehydration to yield a reactive iminium ion. This dehydration is the rate-limiting step and is effectively catalyzed by a proton source.[6][7] In the second stage, a hydride reducing agent selectively reduces the iminium ion to furnish the final tertiary amine product.

Reductive Amination Mechanism sub 1-(Pyridine-3-carbonyl)piperazine + Aldehyde/Ketone hemiaminal Hemiaminal Intermediate sub->hemiaminal Nucleophilic Attack iminium Iminium Ion hemiaminal->iminium Dehydration (-H₂O) [Acid Catalyzed] product Tertiary Amine Product iminium->product Reduction hydride Hydride Source (e.g., NaBH(OAc)₃) hydride->iminium

Caption: The two-stage mechanism of reductive amination.

Choosing the Right Reducing Agent: A Comparative Analysis

The success of a one-pot reductive amination hinges on the choice of a reducing agent that is reactive enough to reduce the iminium ion but slow to react with the starting carbonyl compound.[1][6] This selectivity prevents the wasteful formation of the corresponding alcohol.

Reducing AgentCommon SolventsKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride DCE, DCM, THF, MeCNReagent of Choice. [8] Mild, highly selective, tolerates a wide range of functional groups.[4][9] Non-toxic byproducts.Water-sensitive; not compatible with protic solvents like methanol.[1][10]
Sodium Cyanoborohydride MeOH, EtOH, H₂O, THFSelective for iminium ions; stable in protic solvents and mildly acidic conditions (pH 6-7).[4][11]Highly toxic; can release HCN gas under strongly acidic conditions.[12][13]
Sodium Borohydride MeOH, EtOHInexpensive and readily available.Poor selectivity; readily reduces aldehydes and ketones. Best used in a two-step process.[9][10]
Pyridine-Borane Complex Aprotic solventsReduces imines/iminium ions much faster than carbonyls.[14]Can be less reactive for hindered substrates. Requires careful handling.[15]

DCE: 1,2-Dichloroethane; DCM: Dichloromethane; THF: Tetrahydrofuran; MeCN: Acetonitrile; MeOH: Methanol; EtOH: Ethanol.

For most applications involving 1-(Pyridine-3-carbonyl)piperazine, Sodium Triacetoxyborohydride (STAB) is the superior choice due to its high selectivity, operational simplicity, and enhanced safety profile.[4]

The Critical Role of pH and Additives

The formation of the iminium ion is catalyzed by acid.[16] A weak acid, such as acetic acid, serves a dual purpose: it protonates the carbonyl oxygen to increase its electrophilicity and facilitates the elimination of water from the hemiaminal intermediate.[7] However, excessive acidity must be avoided, as it will protonate the amine nucleophile, rendering it unreactive.[5] For most reductive aminations with STAB, the reaction is either self-catalyzing due to the slow release of acetic acid from the reagent or benefits from the addition of 1-2 equivalents of glacial acetic acid, especially when reacting with ketones.[4][8]

Core Protocols: Practical Implementation

The following protocols provide detailed, step-by-step procedures for the reductive amination of 1-(Pyridine-3-carbonyl)piperazine with both an aldehyde and a ketone.

Protocol A: Reaction with an Aldehyde using Sodium Triacetoxyborohydride (STAB)

This protocol is the standard and most recommended method for its efficiency and broad functional group tolerance.

Principle: An aldehyde and 1-(Pyridine-3-carbonyl)piperazine are stirred in an aprotic solvent to form the iminium ion, which is subsequently reduced in situ by STAB to yield the desired tertiary amine.[8]

Materials and Reagents:

Reagent/MaterialAmount (Example)Moles (mmol)Equivalents
1-(Pyridine-3-carbonyl)piperazine191 mg1.01.0
Aldehyde (e.g., Isobutyraldehyde)80 mg (100 µL)1.11.1
Sodium Triacetoxyborohydride (STAB)318 mg1.51.5
1,2-Dichloroethane (DCE) or DCM10 mL--
Saturated Sodium Bicarbonate (aq.)~20 mL--
Anhydrous Magnesium or Sodium SulfateAs needed--

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(Pyridine-3-carbonyl)piperazine (1.0 eq) and the anhydrous solvent (DCE or DCM).

  • Amine Dissolution: Stir the mixture at room temperature until the amine is fully dissolved.

  • Aldehyde Addition: Add the aldehyde (1.1 eq) to the solution. Stir the mixture for 20-30 minutes at room temperature. This allows for the initial formation of the iminium ion intermediate.

  • Reducing Agent Addition: Add Sodium Triacetoxyborohydride (1.5 eq) to the mixture in one portion. Note: The addition may be slightly exothermic and may cause some gas evolution. Ensure adequate ventilation.

  • Reaction Monitoring: Stir the reaction at room temperature for 4 to 16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting materials.

  • Reaction Quench: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Work-up and Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude tertiary amine can be purified by column chromatography on silica gel or by crystallization if applicable.

Protocol B: Reaction with a Ketone using Sodium Cyanoborohydride

This protocol demonstrates an alternative using a less reactive ketone and the classic, but toxic, NaBH₃CN reagent in a protic solvent.

Principle: A ketone, being less electrophilic than an aldehyde, requires slightly more forcing conditions. The use of methanol as a solvent and a catalytic amount of acetic acid helps drive the formation of the iminium ion, which is then reduced by NaBH₃CN.[4]

Materials and Reagents:

Reagent/MaterialAmount (Example)Moles (mmol)Equivalents
1-(Pyridine-3-carbonyl)piperazine191 mg1.01.0
Ketone (e.g., Cyclopentanone)93 mg (98 µL)1.11.1
Sodium Cyanoborohydride (NaBH₃CN)94 mg1.51.5
Methanol (MeOH)10 mL--
Glacial Acetic Acid (AcOH)60 mg (57 µL)1.01.0
1M Sodium Hydroxide (aq.)~15 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-(Pyridine-3-carbonyl)piperazine (1.0 eq), the ketone (1.1 eq), and methanol.

  • Acid Catalyst: Add glacial acetic acid (1.0 eq) to the mixture. This will adjust the pH to the optimal range of 6-7 for iminium formation and reduction with this reagent.

  • Stirring: Stir the mixture at room temperature for 1 hour.

  • Reducing Agent Addition: CAUTION: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a fume hood. Add the Sodium Cyanoborohydride (1.5 eq) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 12 to 24 hours, monitoring by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • pH Adjustment & Extraction: Redissolve the residue in ethyl acetate (20 mL) and water (10 mL). Carefully adjust the pH of the aqueous layer to >10 with 1M NaOH. Transfer to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel chromatography.

Experimental Workflow and Process Overview

The general laboratory workflow for a one-pot reductive amination is straightforward, emphasizing the efficiency of this synthetic method.

Experimental Workflow start Start reagents 1. Combine Amine + Carbonyl in Solvent start->reagents stir 2. Stir for Imine/ Iminium Formation reagents->stir add_reductant 3. Add Selective Reducing Agent (e.g., STAB) stir->add_reductant react 4. Stir at Room Temp (4-24h) add_reductant->react monitor 5. Monitor Reaction (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Quench & Work-up monitor->workup Complete purify 7. Dry, Concentrate & Purify workup->purify end End Product purify->end

Caption: A typical one-pot reductive amination workflow.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time; poor quality reagents (especially STAB, which is moisture-sensitive); steric hindrance.Ensure STAB is handled under anhydrous conditions. Extend reaction time. For hindered substrates, consider gentle heating (40-50 °C) or switching to a more reactive reducing system. Add 1-2 eq. of acetic acid to catalyze iminium formation, especially for ketones.[9]
Alcohol Byproduct Formed Reducing agent is not selective (e.g., NaBH₄ used directly) or STAB has decomposed.Use a highly selective reagent like STAB.[8] If using NaBH₄, ensure imine formation is complete before adding the reductant (two-step, indirect method).[9]
Starting Amine Remains Imine/iminium formation is the slow step. The carbonyl compound may be unreactive.Add a catalyst like acetic acid.[16] Use molecular sieves to remove water and drive the equilibrium. For very unreactive carbonyls, consider forming the iminium ion under more forcing conditions (e.g., Dean-Stark) before reduction.
Difficult Purification Product is very polar; residual starting amine co-elutes.An acid-base extraction can be effective for purification. Dissolve crude material in ethyl acetate, wash with dilute acid (e.g., 1M HCl) to extract the basic amine products into the aqueous layer. Then, basify the aqueous layer and re-extract the pure product.[17]

Conclusion

Reductive amination using 1-(Pyridine-3-carbonyl)piperazine is a highly effective and reliable strategy for accessing diverse tertiary amines crucial for drug development. By understanding the underlying mechanism and making informed choices regarding reagents and conditions—with a strong preference for the Sodium Triacetoxyborohydride protocol—researchers can confidently and efficiently synthesize target molecules. The protocols and insights provided herein serve as a robust foundation for the practical application of this essential transformation.

References

  • Myers, A. G. Reductive Amination of Aldehydes and Ketones.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions.[Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride.[Link]

  • Brainly. What is the role of acetic acid in the reductive amination experiment? (2024). [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[Link]

  • Organic Chemistry Portal. Sodium cyanoborohydride.[Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • The Synthetic Organic Chemist's Companion. Sodium Cyanoborohydride.[Link]

  • Le, T. (2020). Reductive Amination.

  • Bas-Serra, J., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30191–30201. [Link]

  • ResearchGate. A Novel One-Pot Reductive Amination of Aldehydes and Ketones with Lithium Perchlorate and Zirconium Borohydride—Piperazine Complexes. (2012). [Link]

  • Bas-Serra, J., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC.[Link]

  • ResearchGate. Intramolecular reductive amination for the preparation of piperazines.[Link]

  • ChemRxiv. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. (2024). [Link]

  • Tajbakhsh, M., et al. (2010). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. Journal of the Iranian Chemical Society, 7(3), 734-741.
  • Wikipedia. Reductive amination.[Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). [Link]

  • The Organic Chemistry Tutor. Reductive Amination Reaction mechanism - Simple. (2019).

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).[Link]

  • Reddit. Reductive amination of piperazine. (2024). [Link]

  • Pelter, A., Rosser, R. M., & Mills, S. (1984). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Journal of the Chemical Society, Perkin Transactions 1, 717-720.
  • Nature. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. (2021). [Link]

  • Margaretha, P. (2014). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. Science of Synthesis, 40.1.
  • BioRxiv. Inhibition of PIKfyve kinase induces senescent cell death by suppressing lysosomal exocytosis and leads to improved physical function in mice. (2025). [Link]

Sources

Application

Application Note: Optimizing Reaction pH for Nucleophilic Substitution of Piperazine Dihydrochloride

Abstract Piperazine is a cornerstone building block in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] However, its use in the dihydrochloride salt form, while advantageous for st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperazine is a cornerstone building block in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] However, its use in the dihydrochloride salt form, while advantageous for stability and handling, presents a significant challenge for nucleophilic substitution reactions. The protonated nitrogens are non-nucleophilic, necessitating careful pH control to liberate the reactive free base. This application note provides a comprehensive guide to understanding and optimizing the reaction pH for the N-alkylation of piperazine dihydrochloride, ensuring efficient and reproducible synthetic outcomes. We will delve into the fundamental principles of piperazine's acid-base chemistry, provide a detailed protocol for systematic pH screening, and offer insights into data interpretation and troubleshooting.

The Critical Role of pH in Piperazine Reactivity

Piperazine is a diamine with two distinct pKa values, approximately 5.35 and 9.73 at 25°C.[3][4] These values correspond to the equilibria between the dicationic, monocationic, and neutral (free base) forms of the molecule. For a nucleophilic substitution reaction to occur, the nitrogen atom must have a lone pair of electrons available to attack an electrophile. In the case of piperazine dihydrochloride (Pip·2HCl), both nitrogen atoms are protonated, rendering the molecule inactive as a nucleophile.

The concentration of the reactive neutral piperazine species is directly dependent on the pH of the reaction medium. As the pH increases, the equilibrium shifts from the dicationic form, through the monocationic form, to the desired free base.

  • Below pH ~4: Primarily the dicationic species (H₂Pip²⁺) exists. Both nitrogens are protonated and non-nucleophilic.

  • Between pH ~5 and pH ~9: A mixture of the dicationic, monocationic (HPip⁺), and neutral species (Pip) is present. The monoprotonated form has one nucleophilic nitrogen.

  • Above pH ~10: The neutral free base (Pip) becomes the predominant species, maximizing the concentration of the nucleophile.

Therefore, a systematic optimization of the reaction pH is not merely beneficial but essential for achieving high yields and reaction rates.

Piperazine Speciation as a Function of pH

G cluster_low_ph Low pH (< pKa1) cluster_mid_ph pKa1 < pH < pKa2 cluster_high_ph High pH (> pKa2) dication H₂N⁺(CH₂CH₂)₂N⁺H₂ (Dicationic - Non-nucleophilic) monocation H₂N⁺(CH₂CH₂)₂NH (Monocationic - Mononucleophilic) dication->monocation + OH⁻ - H₂O (pKa1 ≈ 5.35) freebase HN(CH₂CH₂)₂NH (Free Base - Dinucleophilic) monocation->freebase + OH⁻ - H₂O (pKa2 ≈ 9.73)

Caption: pH-dependent equilibrium of piperazine species.

Parameter Value (at 25°C) Significance
pKa1~5.35[3][4]Equilibrium between dicationic and monocationic forms.
pKa2~9.73[3][4]Equilibrium between monocationic and neutral free base forms.

Experimental Protocol: Systematic pH Optimization

This protocol outlines a parallel screening approach to efficiently identify the optimal pH for the nucleophilic substitution of piperazine dihydrochloride with a model electrophile (e.g., an alkyl halide).

Materials and Reagents
  • Piperazine dihydrochloride (C₄H₁₀N₂·2HCl)[5]

  • Electrophile (e.g., Benzyl bromide)

  • A series of buffers (e.g., phosphate, borate) covering a pH range from 7 to 11.

  • Inorganic base (e.g., K₂CO₃, Na₃PO₄, NaOH) for pH adjustment.

  • Aprotic polar solvent (e.g., DMF, DMSO, Acetonitrile).

  • Internal standard for chromatographic analysis (e.g., a stable, non-reactive compound with a distinct retention time).

  • Quenching solution (e.g., dilute aqueous HCl).

  • Analytical instruments: HPLC or LC-MS system.[6]

Workflow for pH Screening

G start Start: Define pH Range (e.g., 7.0 to 11.0 in 0.5 unit increments) prep_reactions Prepare Parallel Reactions: - Add Piperazine·2HCl & Solvent to vials - Add appropriate base/buffer to achieve target pH start->prep_reactions add_electrophile Initiate Reactions: - Add Electrophile & Internal Standard - Start timer & maintain constant temperature prep_reactions->add_electrophile monitor Monitor Reaction Progress: - Withdraw aliquots at set time points (e.g., 1h, 2h, 4h, 8h) add_electrophile->monitor quench Quench Aliquots: - Add to vial with quenching solution monitor->quench analyze Analyze by HPLC/LC-MS: - Determine % conversion or product yield relative to internal standard quench->analyze plot Data Analysis: - Plot Yield vs. pH - Identify optimal pH analyze->plot end End: Optimal pH Determined plot->end

Caption: Experimental workflow for pH optimization screening.

Step-by-Step Procedure
  • Preparation of Reaction Vessels: In a series of reaction vials, add piperazine dihydrochloride (1.0 eq) and the chosen solvent (e.g., DMF). Ensure the concentration is consistent across all vials.

  • pH Adjustment: To each vial, add a pre-determined amount of a suitable base or a concentrated buffer solution to achieve the target pH. It is crucial to measure the pH of an aqueous aliquot of each reaction mixture to confirm the setpoint. Common bases include potassium carbonate, triethylamine, or diisopropylethylamine. The choice of base can influence the reaction, so consistency is key.

  • Reaction Initiation: Equilibrate all reaction vials to the desired reaction temperature (e.g., 60°C). Add the electrophile (e.g., benzyl bromide, 1.0-1.2 eq) and the internal standard to each vial simultaneously to start the reactions.

  • Reaction Monitoring: At specified time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small, precise aliquot from each reaction mixture.

  • Quenching: Immediately add the aliquot to a separate vial containing a quenching solution (e.g., dilute HCl in acetonitrile). This will stop the reaction by protonating any remaining free piperazine.

  • Analysis: Analyze the quenched samples by a validated HPLC or LC-MS method to determine the consumption of starting material and the formation of the desired product.[6][7] The use of an internal standard allows for accurate quantification of the reaction progress.

Data Interpretation and Analysis

The goal of the analysis is to correlate the reaction pH with the efficiency of the nucleophilic substitution. This is typically done by plotting the product yield or the reaction rate constant against the pH.

Sample Data Representation

The following table illustrates hypothetical results from a pH screening experiment for the mono-alkylation of piperazine.

Reaction pH % Yield at 4h Observations
7.0< 5%Low conversion, starting material remains.
8.025%Moderate reaction rate.
9.065%Significant increase in product formation.
9.588%High conversion, approaching optimal.
10.092%Optimal pH identified.
10.591%Yield plateaus, potential for side products.
11.085%Decreased yield, possible base-mediated degradation of electrophile.

From this data, a clear trend emerges: the reaction yield increases significantly as the pH approaches and surpasses the second pKa of piperazine (9.73), where the concentration of the nucleophilic free base is highest. At very high pH values, the yield may decrease due to competing side reactions, such as hydrolysis or elimination of the electrophile.

Troubleshooting and Field-Proven Insights

  • Solubility Issues: Piperazine dihydrochloride is highly soluble in water but may have limited solubility in some organic solvents.[5][8] If solubility is an issue, consider using a co-solvent system (e.g., DMSO/water) or a phase-transfer catalyst. The solubility profile will change as the free base is formed.

  • Controlling Disubstitution: Piperazine has two nucleophilic centers, which can lead to the formation of N,N'-disubstituted byproducts. To favor mono-alkylation, one can use a large excess of piperazine.[9] Alternatively, for more controlled synthesis, a mono-protected piperazine derivative (e.g., N-Boc-piperazine) is often the preferred starting material.[10]

  • Choice of Base: The choice of base is critical. Inorganic bases like K₂CO₃ are often effective and easy to remove during workup. Organic bases like triethylamine or DIPEA can also be used, but their pKa values should be considered to ensure they are strong enough to deprotonate the piperazine salt effectively.

  • Reaction Monitoring: Direct analysis of piperazine can be challenging as it lacks a strong UV chromophore. Analytical methods often require derivatization or the use of detection techniques like ELSD, CAD, or mass spectrometry.[6][7][11]

Conclusion

The nucleophilicity of piperazine is fundamentally governed by the reaction pH. Starting with the inactive dihydrochloride salt, a systematic pH optimization is a critical step in developing an efficient and scalable nucleophilic substitution process. By carefully controlling the pH to be at or slightly above the second pKa of piperazine (~9.73), researchers can maximize the concentration of the reactive free base, leading to significantly improved reaction rates and yields. The protocol and insights provided in this application note offer a robust framework for achieving this optimization in your drug discovery and development endeavors.

References

  • Wikipedia. Piperazine. [Link]

  • Solubility of Things. Piperazine dihydrochloride. [Link]

  • Taylor & Francis Online. Piperazines – Knowledge and References. [Link]

  • ResearchGate. pKa values of common substituted piperazines. [Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • G. Amphray Laboratories. Piperazine Dihydrochloride. [Link]

  • ResearchGate. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • PubMed. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • The Good Scents Company. piperazine dihydrochloride, 142-64-3. [Link]

  • ResearchGate. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Request PDF. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Organic Chemistry Portal. pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water. [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • PMC. Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors. [Link]

  • PubMed. pH Control of nucleophilic/electrophilic Oxidation. [Link]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • Beilstein Journal of Organic Chemistry. Opportunities and challenges for direct C–H functionalization of piperazines. [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 1-(Pyridine-3-carbonyl)piperazine synthesis

Ticket ID: #NIC-PIP-001 Subject: Troubleshooting Low Yields & Isolation Failures Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary: The "Deceptive Simplicity" Trap You are...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NIC-PIP-001 Subject: Troubleshooting Low Yields & Isolation Failures Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Deceptive Simplicity" Trap

You are likely encountering difficulties because this reaction—an amide coupling between a zwitterionic acid (Nicotinic acid) and a symmetric diamine (Piperazine)—presents three simultaneous competing failure modes that are often underestimated:

  • The Statistical Trap (Bis-acylation): Piperazine has two identical nucleophilic sites. Without kinetic control, you produce the 1,4-bis(nicotinoyl)piperazine dimer, drastically lowering the yield of your desired mono-product.[1]

  • The Solubility Trap (The "Invisible" Product): The product, 1-(pyridine-3-carbonyl)piperazine, contains a basic secondary amine and a pyridine ring.[1] It is highly polar and water-soluble.[1] Standard "wash with water" workups often wash the product down the drain.

  • The Salt Trap: If using acid chlorides (Nicotinoyl chloride·HCl), the generated HCl protonates the piperazine, deactivating it unless a massive excess of base is used.

This guide bypasses standard textbook advice and focuses on the specific process engineering required to fix these three variables.

Module 1: Diagnostic & Troubleshooting

Issue A: "My crude yield is high, but NMR shows a mixture of products."

Diagnosis: You have a selectivity issue (Bis-acylation). The Mechanism: In a 1:1 stoichiometric reaction, as soon as the mono-product is formed, it competes with the remaining piperazine for the acylating agent. While the secondary amine of the product is slightly less nucleophilic than the starting piperazine, the difference is insufficient to prevent double reaction.

Corrective Action:

  • The "High-Throughput" Fix: Switch to a 5:1 molar excess of Piperazine .[1] This statistical overload ensures that the acylating agent is consumed by the free piperazine before it can find a mono-product molecule.

  • The "High-Purity" Fix: Use N-Boc-piperazine .[1] This guarantees mono-protection.[1] The Boc group is easily removed (TFA/DCM) quantitatively. Note: This adds two steps but guarantees >95% selectivity.

Issue B: "My TLC shows product, but I recover almost nothing after extraction."

Diagnosis: You are losing the product to the aqueous phase. The Physics: The product has a calculated LogP of approx 0.3–0.6. It prefers water over ether or hexane. If you acidify the workup to remove pyridine, you protonate the piperazine nitrogen (pKa ~9.8), making it an ionic salt that stays in the water.

Corrective Action:

  • Solvent Switch: Stop using Diethyl Ether or Hexane. Use DCM (Dichloromethane) or Chloroform/Isopropanol (3:1) for extractions.

  • The "Salting Out" Technique: Saturate your aqueous phase with NaCl before extraction. This pushes the organic product out of the water (Hofmeister effect).

  • pH Control: Ensure the aqueous phase is pH > 11 before extraction. You need the piperazine nitrogen to be neutral (free base) to move into the organic layer.

Module 2: The Recommended Protocol (The "Golden Route")

We recommend abandoning the Acid Chloride route (hygroscopic, HCl generation) in favor of CDI (1,1'-Carbonyldiimidazole) coupling. This method generates non-acidic imidazole byproducts and allows for a "One-Pot" synthesis.[1]

Reagents:
  • Nicotinic Acid (1.0 equiv)

  • CDI (1.1 equiv)

  • Piperazine (Anhydrous) (5.0 equiv) — Crucial for selectivity

  • Solvent: Dichloromethane (DCM) or THF (Dry)

Step-by-Step Procedure:
  • Activation: In a dry flask under nitrogen, suspend Nicotinic Acid (1.0 eq) in DCM. Add CDI (1.1 eq) portion-wise.

    • Observation: Massive CO₂ evolution will occur.[2] Stir at Room Temp (RT) for 1–2 hours until the solution is clear (formation of reactive N-acylimidazole).

  • Coupling: Dissolve Piperazine (5.0 eq) in DCM in a separate flask. Add the activated Nicotinic Acid solution slowly (dropwise) to the Piperazine solution over 30 minutes.

    • Why? Adding the "Active Ester" to the "Excess Amine" keeps the concentration of the acylating agent low relative to the amine, favoring mono-substitution.

  • Reaction: Stir at RT for 4–12 hours.

  • Work-up (The Critical Step):

    • Wash 1: Wash the organic layer with Water (3x) .

    • Chemistry: The excess Piperazine (4 eq) is highly water-soluble and will wash away. The Imidazole byproduct is also water-soluble.[1]

    • Caution: Do NOT use acid. Keep the water neutral or slightly basic (NaHCO₃).

    • Extraction: If the product is suspected to be in the water, back-extract the aqueous washes with 10% MeOH in DCM .

  • Drying: Dry organic layer over Na₂SO₄, filter, and evaporate.

  • Purification: The residue is usually pure enough. If not, recrystallize from EtOAc/Hexane.

Module 3: Visualizing the Failure Modes

Figure 1: The Selectivity Pathway

This diagram illustrates why 1:1 stoichiometry fails and how excess amine fixes it.

ReactionPath cluster_0 Stoichiometry Control Start Nicotinic Acid (Activated) Mono Target Product (Mono-amide) Start->Mono + Piperazine (k1) Pip Piperazine (Nucleophile) Bis Impurity (Bis-amide Dimer) Mono->Bis + Activated Acid (k2) (Occurs if Piperazine is depleted) Advice If Piperazine >>> Acid (5:1) Reaction stops at Mono-amide

Caption: Kinetic competition between Mono- and Bis-acylation. Excess piperazine statistically blocks the red pathway.

Figure 2: The Work-up Decision Tree

Follow this flow to recover your product from the reaction mixture.

Workup Reaction Reaction Mixture (DCM/THF) Wash Aqueous Wash (Water/Brine) Reaction->Wash Partition OrgLayer Organic Layer Wash->OrgLayer AqLayer Aqueous Layer Wash->AqLayer OrgCheck Check TLC/LCMS OrgLayer->OrgCheck OrgSuccess Evaporate -> Product OrgCheck->OrgSuccess Product Present OrgFail Low Yield? OrgCheck->OrgFail No Product AqFix 1. Saturate with NaCl 2. Adjust pH > 11 OrgFail->AqFix Product is here! AqExtract Extract with CHCl3:IPA (3:1) AqFix->AqExtract AqExtract->OrgSuccess Recovered

Caption: Isolation flowchart. Most yield loss occurs when the product remains trapped in the aqueous layer (Red Node).

FAQ: Frequently Asked Questions

Q: Can I use Nicotinoyl Chloride Hydrochloride instead of CDI? A: Yes, but you must modify the protocol. The HCl salt is acidic.[3] You must add at least 2.0 equivalents of Triethylamine (TEA) or DIPEA to neutralize the HCl. If you don't, the piperazine will protonate and become non-nucleophilic.

  • Warning: Removing the resulting Triethylamine hydrochloride salt can be tedious, as it has similar solubility properties to the product in some solvents.

Q: How do I remove the excess Piperazine? A: Because you used a 5-fold excess, you will have a lot left over. Fortunately, Piperazine is:

  • Highly water-soluble (washes out with brine).

  • Sublimable.[4] If you have a high-vacuum pump (<0.1 mmHg), you can sublime the piperazine off at 40–50°C, leaving the heavier amide product behind.

Q: Why is my product pink/brown? A: Piperazine derivatives oxidize easily in air. While usually an aesthetic issue, it indicates trace impurities. Perform the reaction under Nitrogen/Argon. The color can often be removed by passing the solution through a small pad of silica or charcoal filtration.

References

  • Reaction Methodology (CDI Coupling)

    • Organic Syntheses, Coll.[5] Vol. 10, p.484 (2004); Vol. 79, p.176 (2002). (General CDI amide coupling protocols).

    • Source:[1]

  • Selectivity in Diamine Acylation

    • Jacobsen, J. et al. "Selective Monoacylation of Piperazine Derivatives." Journal of Medicinal Chemistry, 1999, 42(9), 1525-1536. (Discusses stoichiometry for mono-selectivity).
    • Source:

  • Solubility & Isolation Data

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 70517, 1-(4-Pyridyl)piperazine (Analogous solubility properties).
    • Source:

  • Alternative Enzymatic Routes (For reference)

    • Gotor, V. et al. "Regioselective Acylation of Diamines." Journal of the Chemical Society, Perkin Transactions 1, 1993.
    • Source:

Sources

Optimization

Overcoming solubility issues of 1-(Pyridine-3-carbonyl)piperazine 2HCl in DCM

Guide: Overcoming Solubility Challenges in Dichloromethane (DCM) Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and p...

Author: BenchChem Technical Support Team. Date: February 2026

Guide: Overcoming Solubility Challenges in Dichloromethane (DCM)

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common challenge of working with 1-(Pyridine-3-carbonyl)piperazine dihydrochloride in dichloromethane (DCM). As a salt, this compound's inherent polarity makes it poorly soluble in non-polar organic solvents, a frequent hurdle in synthetic chemistry. This document offers a structured, question-and-answer approach to understanding and overcoming this issue.

Frequently Asked Questions (FAQs)
Q1: Why is my 1-(Pyridine-3-carbonyl)piperazine 2HCl not dissolving in DCM?

Answer: The root of the solubility issue lies in the fundamental chemical principle of "like dissolves like." Your starting material is a dihydrochloride salt, which is a highly polar, ionic compound. Dichloromethane (DCM), on the other hand, is a non-polar, aprotic organic solvent.

  • Ionic Nature of the Salt: 1-(Pyridine-3-carbonyl)piperazine has three basic nitrogen atoms: two in the piperazine ring and one in the pyridine ring. In the dihydrochloride form, the two most basic nitrogen atoms (the piperazine nitrogens) are protonated, forming a dicationic species with two chloride counter-ions. This ionic character makes it readily soluble in polar solvents like water but insoluble in non-polar organic solvents[1][2].

  • Non-Polar Nature of DCM: DCM molecules do not effectively solvate the charged ions of the salt, leading to extremely low solubility.

The structure below illustrates the protonated, ionic state of the molecule that is incompatible with DCM.

Structure of 1-(Pyridine-3-carbonyl)piperazine Dihydrochloride

Q2: What are the primary strategies to overcome this solubility issue for reactions in DCM?

Answer: To successfully run a reaction with this substrate in DCM, you must bridge the polarity gap. There are two primary, field-proven strategies to achieve this:

  • Homogeneous System (Free-Basing): Convert the dihydrochloride salt into its neutral, non-polar "free base" form.[3] The free base is an amine, which is significantly more soluble in organic solvents like DCM. This can be done in-situ (in the reaction flask) or by isolating the free base beforehand.

  • Biphasic System (Phase-Transfer Catalysis): If your reaction conditions are compatible with water, you can run the reaction in a two-phase system (e.g., DCM and water). A phase-transfer catalyst (PTC) is used to shuttle the deprotonated amine from the aqueous phase into the organic DCM phase to react.[4][5][6]

The following decision workflow can help you choose the appropriate strategy for your experiment.

G start Start: Insoluble 1-(Pyridine-3-carbonyl)piperazine 2HCl in DCM decision Is the reaction compatible with water and a base? start->decision strategy1 Strategy 1: Homogeneous System (Free-Basing) decision->strategy1  No strategy2 Strategy 2: Biphasic System (Phase-Transfer Catalysis) decision->strategy2  Yes sub_decision Is isolation of the free base necessary? strategy1->sub_decision ptc Perform PTC Reaction (Protocol 2) strategy2->ptc insitu In-situ Neutralization (Protocol 1A) sub_decision->insitu No isolate Isolate Free Base (Protocol 1B) sub_decision->isolate Yes

Caption: Decision workflow for handling insoluble amine salts in DCM.

Troubleshooting Guides & Protocols
Q3: How do I prepare the free base of 1-(Pyridine-3-carbonyl)piperazine?

Answer: Converting the salt to its free base is the most common approach. This is achieved by neutralizing the hydrochloride with a suitable base.

This method is efficient as it avoids an extra isolation step. It is ideal when the base's conjugate acid (e.g., triethylammonium chloride) does not interfere with the subsequent reaction.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-(Pyridine-3-carbonyl)piperazine 2HCl (1.0 eq).

  • Solvent Addition: Add anhydrous DCM to the flask to create a suspension (approx. 0.1-0.2 M).

  • Base Addition: While stirring vigorously, add a suitable organic base, such as triethylamine (Et₃N), dropwise (a minimum of 2.2 equivalents is required to neutralize the dihydrochloride).[7]

  • Dissolution: Stir the suspension at room temperature. As the free base forms, the solid will dissolve, and you may observe the formation of a new precipitate, which is the amine hydrochloride salt (e.g., triethylammonium chloride). The reaction mixture may not become perfectly clear, but the active piperazine component is now in solution.

  • Reaction: Proceed directly with your intended reaction by adding the other reagents.

This method is preferred when the presence of a tertiary amine or its salt could interfere with your reaction, or if you need to accurately determine the concentration of the free base.

Step-by-Step Methodology:

  • Dissolution: Dissolve the 1-(Pyridine-3-carbonyl)piperazine 2HCl in water.

  • Neutralization: Cool the aqueous solution in an ice bath and slowly add a saturated aqueous solution of a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), while stirring until the pH of the aqueous layer is > 9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with DCM or another suitable organic solvent (e.g., ethyl acetate).[8]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Characterization: The resulting residue is the free base, which can be used immediately or stored under an inert atmosphere. Confirm its identity and purity via analytical methods like NMR or LC-MS before use.

Data Presentation: Comparison of Bases for Free-Basing

BasepKa of Conjugate AcidEquivalents NeededAdvantagesDisadvantages
Triethylamine (Et₃N)~10.7> 2.0Volatile, easily removed; soluble in DCM.Byproduct (Et₃N·HCl) can sometimes interfere with reactions.
Diisopropylethylamine (DIPEA)~11.0> 2.0Sterically hindered, less nucleophilic than Et₃N.Higher boiling point, harder to remove.
Sodium Bicarbonate (NaHCO₃)6.35ExcessMild, inexpensive; byproduct (CO₂) evolves.Requires an aqueous workup for removal.
Sodium Carbonate (Na₂CO₃)10.33ExcessStronger base than NaHCO₃; inexpensive.Requires an aqueous workup; can be too harsh for some substrates.
Q4: How does Phase-Transfer Catalysis (PTC) work for this system?

Answer: Phase-Transfer Catalysis (PTC) is an elegant solution for reactions where the reactants are in two immiscible phases. The catalyst, typically a quaternary ammonium salt, facilitates the reaction by carrying the deprotonated piperazine from the aqueous phase into the organic phase.[9]

G cluster_0 Aqueous Phase (Water) cluster_1 Organic Phase (DCM) A Piperazine·2HCl (Water Soluble) B Piperazine (Free Base) A->B Deprotonation E [Q⁺·Piperazine]X⁻ (Organic Soluble Ion Pair) B->E C Q⁺X⁻ (Catalyst) C->E Forms Ion Pair D NaOH G Product + Q⁺Y⁻ E->G Reaction in DCM F Reactant (R-Y) F->G Reacts with G->C Catalyst Regeneration

Caption: The catalytic cycle of a Phase-Transfer Catalysis reaction.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, combine 1-(Pyridine-3-carbonyl)piperazine 2HCl (1.0 eq), your other reactant (e.g., an alkyl halide), and the phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB, 5-10 mol%).

  • Solvent Addition: Add DCM and water to create a biphasic mixture (e.g., a 1:1 volume ratio).

  • Base Addition: Add an aqueous solution of a strong base, such as 50% w/v sodium hydroxide (NaOH), to the vigorously stirring mixture. The base will deprotonate the piperazine salt in the aqueous phase.

  • Reaction: Heat the reaction to the desired temperature (if necessary) and monitor its progress by TLC or LC-MS by sampling from the organic (DCM) layer.

  • Workup: Upon completion, separate the organic layer. Wash it with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate to isolate the product.

Data Presentation: Common Phase-Transfer Catalysts

CatalystAbbreviationStructureTypical Use Case
Tetrabutylammonium bromideTBAB(CH₃CH₂CH₂CH₂)₄N⁺Br⁻General purpose, good for many Sₙ2 reactions.
Tetrabutylammonium hydrogen sulfateTBAHS(CH₃CH₂CH₂CH₂)₄N⁺HSO₄⁻Useful in both neutral and basic conditions.
Benzyltriethylammonium chlorideTEBAC(C₆H₅CH₂)(CH₃CH₂)₃N⁺Cl⁻Effective and economical for many applications.
Aliquat® 336-[CH₃(CH₂)₇]₃CH₃N⁺Cl⁻Highly lipophilic, good for transferring anions into very non-polar media.
Q5: What are the pros and cons of each method?

Answer: Choosing the right method depends on your specific reaction, scale, and downstream processing requirements.

MethodAdvantagesDisadvantagesBest For...
In-situ Free-Basing - Fast and experimentally simple.- Avoids an extra workup/isolation step.- Good for high-throughput screening.- Amine salt byproducts can complicate purification or inhibit catalysis.- Exact concentration of free base is not known.Quick derivatization reactions where byproducts are non-interfering.
Isolated Free Base - Provides a pure, well-characterized starting material.- No interfering salt byproducts in the reaction.- Allows for precise stoichiometry.- Requires an additional, potentially time-consuming, workup and isolation step.- Free base may be less stable upon storage than the salt form.[10]Reactions sensitive to salts, multi-step syntheses, and large-scale processes.
Phase-Transfer Catalysis - Avoids the need to isolate the free base.- Uses inexpensive inorganic bases.- Can lead to faster reaction rates.- Requires a biphasic system, which may not be suitable for all reactions.- Catalyst may need to be removed during purification.- Reaction monitoring can be more complex.Nucleophilic substitutions and alkylations where the substrate is sensitive to organic bases.[11]
Q6: Troubleshooting Common Issues
SymptomPossible CauseSuggested Solution
Salt does not dissolve after adding Et₃N (in-situ method). 1. Insufficient base added.2. The byproduct (Et₃N·HCl) is insoluble in DCM.1. Add additional base (up to 2.5-3.0 eq) and stir longer.2. This is expected. The piperazine free base is in solution; the solid is likely the byproduct. Proceed with the reaction and monitor by LC-MS.
Low yield after reaction. 1. Incomplete deprotonation of the piperazine salt.2. The free base is reacting with the solvent (DCM) or other reagents.[12]3. In a PTC reaction, the catalyst may be poisoned or inefficient.1. Ensure a sufficient excess of base was used. Consider a stronger base if necessary.2. Run the reaction at a lower temperature. Ensure all reagents are compatible.3. Increase the catalyst loading (e.g., to 15 mol%) or try a different catalyst like Aliquat® 336.
Difficulty removing Et₃N·HCl byproduct. The salt is poorly soluble in water and organic solvents.Filter the reaction mixture before aqueous workup. The salt can often be removed by filtration. Alternatively, wash the crude product with a solvent in which the product is soluble but the salt is not (e.g., diethyl ether).
Free base appears oily or difficult to handle. The free base may be a low-melting solid or an oil at room temperature.If isolation is difficult, consider generating the free base in-situ for the next step without full isolation. Alternatively, form a different salt (e.g., tartrate) that may be more crystalline.
References
  • Utilization of piperazine for interphase catalytic systems. Sciforum. Available at: [Link]

  • One-step diketopiperazine synthesis using phase transfer catalysis. ResearchGate. Available at: [Link]

  • Piperazine dihydrochloride - Solubility of Things. Solubility of Things. Available at: [Link]

  • Piperazine Dihydrochloride (CAS 142-64-3): Odor profile, Properties, & IFRA compliance. The Good Scents Company. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available at: [Link]

  • p K a values of common substituted piperazines. ResearchGate. Available at: [Link]

  • An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. PubMed. Available at: [Link]

  • Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893. PubChem. Available at: [Link]

  • Process for the preparation of piperazine compounds and hydrochloride salts thereof. Google Patents.
  • Phase-transfer catalyst – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Free base - Wikipedia. Wikipedia. Available at: [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]

  • Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. Portland State University. Available at: [Link]

  • How to Freebase (Phenylhydrazine HCl as an example). YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Dihydrochloride

Welcome to the technical support center. As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is paramount for accurate quantification. This guide is designed to provide you, our fellow...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is paramount for accurate quantification. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting strategies and foundational knowledge for resolving peak tailing issues commonly encountered during the HPLC analysis of piperazine dihydrochloride and similar basic compounds.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format. We'll explore the root causes and provide a logical sequence of steps to rectify the issue.

Q1: I'm analyzing piperazine dihydrochloride on a standard C18 column, and my peak shows significant tailing. What is the primary cause and my first step?

Answer:

The issue you're observing is a classic example of secondary ionic interactions between your basic analyte and the stationary phase. Piperazine, as a basic compound, is protonated (positively charged) in typical acidic-to-neutral mobile phases. The root cause of the tailing is the interaction of this positively charged analyte with residual silanol groups (Si-OH) on the surface of the silica-based C18 packing material.[1][2][3]

At pH levels above approximately 3, some of these silanol groups become deprotonated and negatively charged (Si-O⁻).[4][5] This creates active sites for ion-exchange, a secondary retention mechanism that holds onto your analyte longer than the primary hydrophobic interaction, resulting in a tailed peak.[1][6]

Your first and most crucial step is to control the mobile phase pH to suppress this unwanted interaction.

Protocol 1: Mobile Phase pH Adjustment
  • Objective: To fully protonate the residual silanol groups on the stationary phase, thereby minimizing their ionic interaction with the protonated piperazine analyte.

  • Reagents:

    • HPLC-grade water

    • HPLC-grade acetonitrile or methanol

    • Acid modifier (e.g., Formic Acid, Trifluoroacetic Acid (TFA), or Phosphoric Acid)

  • Procedure:

    • Prepare the aqueous portion of your mobile phase.

    • Add a small, measured amount of an acid modifier to adjust the pH to a value between 2.5 and 3.0 . This pH range is generally low enough to ensure silanol groups are in their neutral (Si-OH) form.[1]

    • Confirm the pH using a calibrated pH meter.

    • Mix the aqueous component with the organic modifier (e.g., 80:20 aqueous:organic).

    • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

  • Expected Outcome: A significant reduction in peak tailing and a more symmetrical peak shape. Note that this may also lead to a decrease in retention time, as the highly polar, fully protonated piperazine has less affinity for the non-polar C18 phase.

Q2: I've lowered the mobile phase pH, and the peak shape has improved, but it's still not perfect (Tailing Factor > 1.5). What's my next move?

Answer:

While pH adjustment is the most effective first step, residual activity on the column can still cause issues. This is especially true for older columns or those based on lower-purity silica (often called Type A silica).[2] Your next move involves either masking these active sites with a mobile phase additive or choosing a more inert column chemistry.

Option A: Employ a Competing Base

The logic here is to introduce a "masking agent"—a small, basic molecule that will preferentially interact with the active silanol sites, effectively shielding them from your piperazine analyte. Triethylamine (TEA) is a common choice for this purpose.

  • How it Works: TEA, being a base, will be protonated in the acidic mobile phase. It competes with the piperazine for interaction with any remaining ionized silanols, reducing the secondary retention that causes tailing.

  • Typical Concentration: Add TEA to the aqueous portion of your mobile phase at a concentration of 0.1% to 0.5% (v/v) before pH adjustment.

  • Caution: TEA can be semi-permanent on the column and may interfere with MS detection or the analysis of acidic compounds later on. Dedicate a column for methods using TEA if possible.

Option B: Re-evaluate Your Column Choice

If mobile phase adjustments are insufficient, the column itself is the likely culprit. Not all C18 columns are created equal when it comes to analyzing basic compounds.

Below is a diagram illustrating the dual retention mechanism that leads to peak tailing for basic analytes like piperazine on a standard silica-based stationary phase.

G cluster_0 Silica Surface cluster_1 Stationary Phase surf Si-O-Si-O-Si... C18 C18 Chains (Hydrophobic) piperazine Piperazine (Analyte) [Pip-H]⁺ piperazine->C18 Primary Interaction (Hydrophobic Retention) Leads to Main Peak Body silanol Ionized Silanol [Si-O]⁻ piperazine->silanol Secondary Interaction (Ionic Retention) Delays Elution, Causes Tailing

Caption: Primary (green) and secondary (red) interactions causing peak tailing.

Refer to the table below for selecting a more suitable column.

Column TypeMechanism for Reducing TailingAdvantagesConsiderations
High-Purity, End-Capped Silica Uses high-purity silica with fewer metal impurities and chemically blocks most residual silanols with small silylating agents.[7][8][9][10]Good first choice for new methods; widely available.Performance can degrade over time, especially at higher pH.
Polar-Embedded Phase Incorporates a polar group (e.g., amide, carbamate) into the alkyl chain, which shields silanols via hydration.Excellent peak shape for bases without mobile phase additives; compatible with highly aqueous mobile phases.Selectivity can differ significantly from a standard C18.
Hybrid Silica (e.g., BEH, XBridge) The silica matrix is a hybrid of silica and organosiloxane, making it more resistant to dissolution at high pH.[11]Allows operation at mid-to-high pH where piperazine is neutral, eliminating ionic interactions and improving retention.Higher initial cost; requires careful pH control.
HILIC (Hydrophilic Interaction) Uses a polar stationary phase (e.g., unbonded silica, cyano, amine) to retain polar analytes.[12]Good choice for very polar compounds like piperazine that have poor retention in reversed-phase.[12][13]Requires high organic content in the mobile phase; different separation mechanism.
Q3: My compound has very poor retention even after I've optimized the peak shape. How can I increase its retention time on a reversed-phase column?

Answer:

This is a common trade-off. The conditions that give the best peak shape (low pH) also make piperazine highly polar and thus poorly retained on a C18 column. If you need more retention for resolution from the void volume or early-eluting impurities, an ion-pairing reagent is the solution.

  • Mechanism: An ion-pairing reagent is a molecule with a long hydrocarbon tail and an ionic head group of the opposite charge to your analyte. For the positively charged piperazine, you would use an alkyl sulfonate (e.g., sodium 1-hexanesulfonate). The reagent's ionic head pairs with the piperazine, and its hydrophobic tail interacts strongly with the C18 stationary phase, effectively increasing the analyte's retention.[14]

Protocol 2: Using an Ion-Pairing Reagent
  • Objective: To increase the retention of piperazine by forming a neutral, more hydrophobic ion-pair.

  • Reagents:

    • Ion-Pairing Reagent (e.g., Sodium 1-Hexanesulfonate)

    • Buffered Mobile Phase (pH adjusted to 2.5-3.0 as per Protocol 1)

  • Procedure:

    • Dissolve the ion-pairing reagent in the aqueous portion of your mobile phase. A typical starting concentration is 5-10 mM.

    • Ensure the reagent is fully dissolved before mixing with the organic modifier.

    • Crucially , the column must be thoroughly equilibrated with the ion-pairing mobile phase. This can take 30-50 column volumes, as the reagent needs to coat the stationary phase surface.

    • Wash the column extensively with a mobile phase without the ion-pairing reagent after use, as these reagents can be difficult to remove completely.

  • Expected Outcome: A significant increase in retention time for piperazine, with peak shape remaining symmetrical.

Frequently Asked Questions (FAQs)

What exactly is peak tailing and how is it measured?

Peak tailing refers to an asymmetrical peak where the latter half of the peak is broader than the front half.[4] It indicates an inefficient chromatographic process or undesirable secondary chemical interactions.[4] According to the United States Pharmacopeia (USP) General Chapter <621>, it is quantified using the Tailing Factor (T).[15][16] This is calculated from the peak width at 5% of the peak height (W₀.₀₅) and the distance from the peak front to the peak maximum at 5% height (f).[15]

T = W₀.₀₅ / (2f)

A perfectly symmetrical Gaussian peak has T = 1.0. A value greater than 1 indicates tailing, and regulatory methods often require T ≤ 2.0.[15]

Why are silanol groups on silica columns so problematic for basic compounds?

Silica particles are terminated with Si-OH groups, known as silanols.[9][17] These groups are acidic and can exist in different forms (free, geminal, associated).[18][19] The most problematic are the "acidic" or "lone" silanols, which are highly accessible.[19] At mobile phase pH > 3, these groups deprotonate to form Si-O⁻ sites.[4] Basic compounds like piperazine are protonated (positively charged) and are strongly attracted to these negative sites via an ion-exchange mechanism.[5][20] This secondary interaction is stronger and has different kinetics than the intended hydrophobic interaction, causing some analyte molecules to be held back longer, which results in peak tailing.[20]

What is "end-capping" and how does it help?
What is the logical workflow for troubleshooting peak tailing for piperazine?

A systematic approach is key to efficiently solving the problem. The following workflow starts with the simplest and most common solutions before moving to more complex changes.

Diagram: Troubleshooting Workflow

G start Start: Peak Tailing Observed (T > 1.5) ph_adjust 1. Adjust Mobile Phase pH to 2.5 - 3.0 start->ph_adjust check_shape1 Peak Shape Acceptable? ph_adjust->check_shape1 add_tea 2. Add Competing Base (e.g., 0.1% TEA) check_shape1->add_tea No check_retention Check Retention Time. Is it sufficient? check_shape1->check_retention Yes check_shape2 Peak Shape Acceptable? add_tea->check_shape2 change_column 3. Change Column Chemistry (End-capped, Polar-Embedded, or Hybrid) check_shape2->change_column No check_shape2->check_retention Yes change_column->check_retention add_ip 4. Add Ion-Pairing Reagent (e.g., 5mM Hexanesulfonate) check_retention->add_ip No end_ok Method Optimized: Symmetrical & Retained Peak check_retention->end_ok Yes add_ip->end_ok end_not_ok Consult Advanced Method Development Guide add_ip->end_not_ok Still Issues

Caption: A step-by-step decision tree for resolving peak tailing issues.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Chrom Tech, Inc.
  • Chrom Tech, Inc.
  • United States Pharmacopeia.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • HPLC Chromatography. Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Agilent.
  • USP-NF.
  • ACE HPLC Columns. HPLC Troubleshooting Guide.
  • Qingdao Bangkai High-tech Materials Co., Ltd.
  • United States Pharmacopeia.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column?.
  • Phenomenex. The Role of End-Capping in RP.
  • LCGC International. Are You Sure You Understand USP <621>?.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?.
  • Taylor & Francis Online. Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
  • ALWSCI.
  • AKJournals. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
  • HALO Columns.
  • Crawford Scientific. The Theory of HPLC Column Chemistry.
  • ChromaNik Technologies Inc.
  • Phenomenex. LC Technical Tip.
  • Separ
  • LabRulez LCMS. The Role of End-Capping in Reversed-Phase.
  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?.
  • LCGC Blog.
  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100.
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • Chromatography Today.
  • Moravek.
  • Journal of Chemical and Pharmaceutical Research.
  • TCI Chemicals. Ion-Pair Reagents for HPLC.
  • GL Sciences. Inertsil NH2 Analytical Columns.
  • MDPI. Further Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles.
  • ResearchGate.
  • TCI Chemicals. Ion-Pair Reagents for HPLC.
  • ACS Omega.
  • ResearchGate.
  • ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents.
  • Scharlab.
  • Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation Pattern of 1-(Pyridine-3-carbonyl)piperazine

Executive Summary This guide provides an in-depth analysis of the mass spectrometric behavior of 1-(Pyridine-3-carbonyl)piperazine (CAS: 39642-65-4), a structural motif commonly found in pharmaceutical metabolites (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the mass spectrometric behavior of 1-(Pyridine-3-carbonyl)piperazine (CAS: 39642-65-4), a structural motif commonly found in pharmaceutical metabolites (e.g., of nicotinamide derivatives) and synthetic intermediates.

The guide objectively compares the fragmentation performance of this molecule against its positional isomers (2- and 4-substituted analogs) and evaluates the utility of Electrospray Ionization (ESI) versus Electron Ionization (EI) for structural elucidation. It is designed for researchers requiring robust identification protocols in pharmacokinetic studies and impurity profiling.

Part 1: Structural Context and Theoretical Basis

Analyte Identity:

  • IUPAC Name: piperazin-1-yl(pyridin-3-yl)methanone

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 191.1059 Da

  • Precursor Ion $[M+H]^+ (ESI):

    
     192.11
    

Structural Significance: The molecule consists of a pyridine ring coupled to a piperazine ring via a carbonyl linker. This creates two competing basic sites for protonation during ESI:

  • The Piperazine Nitrogen (

    
    ):  Highly basic (
    
    
    
    ).
  • The Pyridine Nitrogen: Less basic (

    
    ).
    

Expert Insight: In positive mode ESI (


), the protonation predominantly occurs at the piperazine secondary amine. However, under collision-induced dissociation (CID), charge migration drives the fragmentation, leading to a distinct "amide cleavage" signature.

Part 2: Comparative Fragmentation Analysis

Fragmentation Pathways: ESI-MS/MS (Soft Ionization)

The fragmentation of 1-(Pyridine-3-carbonyl)piperazine is dominated by the stability of the acylium ion and the piperazine ring integrity.

Primary Pathway: Amide Bond Cleavage

The most diagnostic event is the cleavage of the amide bond (


). This yields two complementary ions depending on charge retention:
  • Pathway A (Acylium Formation): Retention of charge on the pyridine-carbonyl fragment.

    • Observed Ion:

      
       106.03 
      
      
      
    • Mechanism: Inductive cleavage driven by the electronegativity of the amide nitrogen.

  • Pathway B (Piperazine Formation): Retention of charge on the piperazine moiety.

    • Observed Ion:

      
       87.09 
      
      
      
    • Significance: This is the "fingerprint" ion for unsubstituted piperazine amides.

Secondary Pathway: Carbon Monoxide Loss

The acylium ion (


 106) is metastable and rapidly loses a neutral CO molecule.
  • Transition:

    
     106 
    
    
    
    
    
    78.03
    
    
    (Pyridinium cation).
  • Diagnostic Value: The 106

    
     78 transition is highly specific to pyridine-carbonyl derivatives (nicotinoyl group).
    
Tertiary Pathway: Piperazine Ring Degradation

High collision energies (CE > 30 eV) cause the piperazine ring to open via a retro-Diels-Alder (RDA) type mechanism or internal elimination.

  • Observed Ions:

    
     56 (Loss of 
    
    
    
    ) and
    
    
    44 (Loss of
    
    
    ).
Isomeric Comparison: 3- vs. 2- vs. 4-Substitution

Differentiating the 3-isomer (Nicotinoyl) from the 2-isomer (Picolinoyl) and 4-isomer (Isonicotinoyl) is a common analytical challenge.

Feature3-Isomer (Nicotinoyl) 2-Isomer (Picolinoyl) 4-Isomer (Isonicotinoyl)
Precursor

192.11192.11192.11
Major Fragment

106
(Acylium)

78
(Pyridinium)

106
(Acylium)
Ortho Effect AbsentPresent. Proximity of Pyridine N to the carbonyl facilitates rapid CO loss.Absent
106/78 Ratio High (>1.0)Low (<0.5)High (>1.0)
Chromatography Intermediate ElutionEarly Elution (Polar interaction)Late Elution

Differentiation Strategy:

  • 2-Isomer: Distinguishable by the intense

    
     78 peak relative to 
    
    
    
    106 due to the "Ortho Effect" destabilizing the acylium ion.
  • 3- vs 4-Isomer: Difficult to distinguish by MS alone. Requires chromatographic separation (C18 column) where the 3-isomer typically elutes before the 4-isomer due to dipole moment differences.

Part 3: Visualization of Fragmentation Logic

The following diagram illustrates the mechanistic pathways for the 3-isomer under ESI-MS/MS conditions.

FragmentationPathway cluster_legend Isomer Differentiation Note Parent Parent Ion [M+H]+ m/z 192.11 (Protonated Piperazine) Acylium Acylium Ion [Py-C=O]+ m/z 106.03 Parent->Acylium Amide Cleavage (Loss of C4H10N2) Piperazine Piperazine Ion [H2N-C4H8-NH]+ m/z 87.09 Parent->Piperazine Amide Cleavage (Loss of C6H5NO) Pyridinium Pyridinium Ion [Py-H]+ m/z 78.03 Acylium->Pyridinium Neutral Loss (-CO, 28 Da) PipFrag1 Imine Fragment m/z 56.05 Piperazine->PipFrag1 Ring Opening (-CH5N) PipFrag2 Aziridine-like Ion m/z 44.05 Piperazine->PipFrag2 Degradation Note In 2-substituted isomers, the path to m/z 78 is thermodynamically favored.

Figure 1: Mechanistic fragmentation tree for 1-(Pyridine-3-carbonyl)piperazine (ESI+). The transition from m/z 106 to 78 is the critical diagnostic step.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to generate reproducible spectra for library matching or metabolite identification.

Sample Preparation
  • Stock: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC Grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Why Formic Acid? Essential to ensure protonation of the piperazine nitrogen (

      
      ) for ESI efficiency.
      
LC-MS/MS Conditions
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Flow Rate: 0.3 mL/min (Direct infusion or LC eluent).

  • Collision Gas: Argon or Nitrogen.

Energy-Resolved Acquisition (Stepped CE)

To capture the full profile, acquire spectra at three collision energies:

  • Low (10-15 eV): Preserves Parent (

    
     192). Good for molecular weight confirmation.
    
  • Medium (20-25 eV): Generates Amide Cleavage (

    
     106, 87). Optimal for identification.
    
  • High (35-40 eV): Drives CO loss (

    
     78) and Ring fragmentation (
    
    
    
    56).
Data Validation Table

Compare your observed data against these reference values. Tolerance: ±0.05 Da (High Res) or ±0.5 Da (Low Res).

m/z (Observed)Ion IdentityFormulaRelative Abundance (Est.[3][4][5] @ 25eV)
192.11


10-20%
106.03 Pyridyl-Carbonyl

100% (Base Peak)
87.09 Piperazine

40-60%
78.03 Pyridinium

30-50%
56.05 Piperazine Frag

10-20%

Part 5: References

  • Holčapek, M., et al. (2010). Fragmentation behavior of piperazine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. (2023). Standard Reference Data for Nicotinamide Derivatives. NIST Chemistry WebBook, SRD 69.

  • Ma, B., et al. (2018). Differentiation of pyridine isomers by mass spectrometry and ion mobility. Analytical Chemistry.

  • DrugBank Online. (2024). Metabolism of Nicotinamide and related structures.

Sources

Comparative

Precision in Potency: A Comparative Guide to Validating 1-(Pyridine-3-carbonyl)piperazine Purity via qNMR vs. HPLC

Executive Summary & Core Directive In the synthesis of pyridine-based pharmacophores (e.g., PARP inhibitors), the intermediate 1-(Pyridine-3-carbonyl)piperazine presents a specific analytical challenge. While HPLC-UV is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of pyridine-based pharmacophores (e.g., PARP inhibitors), the intermediate 1-(Pyridine-3-carbonyl)piperazine presents a specific analytical challenge. While HPLC-UV is the industry workhorse, it relies on the assumption of uniform response factors or the existence of a certified reference standard (CRS) of the exact same material. For intermediates, such a CRS rarely exists.

This guide argues that Quantitative NMR (qNMR) is not merely an alternative but the superior primary method for establishing the absolute purity of this compound. Unlike chromatography, qNMR is a primary ratio method traceable to the International System of Units (SI) via an internal standard, independent of the analyte’s UV extinction coefficient.

The Molecule of Interest
  • Compound: 1-(Pyridine-3-carbonyl)piperazine

  • Molecular Formula: C₁₀H₁₃N₃O

  • Critical Feature: Contains a pyridine ring (aromatic, distinct signals) and a piperazine ring (aliphatic, prone to salt formation and hygroscopicity).

Comparative Analysis: qNMR vs. HPLC-UV

The following data illustrates why qNMR is the preferred validation tool for this specific intermediate.

Table 1: Performance Comparison Matrix
FeatureHPLC-UV (Method A)qNMR (Method B)[1]Senior Scientist Verdict
Traceability Secondary. Requires a CRS of the analyte.Primary. Traceable to NIST/BIPM via Internal Standard.qNMR wins for intermediates lacking a commercial standard.
Response Factor Assumes impurities have similar UV absorption to the main peak.Universal. Signal intensity is directly proportional to molar concentration.HPLC risks overestimating purity if impurities (e.g., free piperazine) have low UV absorbance.
Precision (RSD) Excellent (< 0.5%)Good (< 1.0% with proper protocol)HPLC is better for repeatability, but qNMR is better for accuracy (trueness).
Sample Prep Time 30-60 mins (Mobile phase prep, equilibration).10-15 mins (Weigh, dissolve, run).qNMR provides faster "time-to-decision" for synthesis checks.
Hygroscopicity Difficult to account for water/solvent content without separate KF/TGA.Integrated. Can quantify residual solvents and water in the same spectrum.qNMR is the only "all-in-one" purity assay.
The "Hidden Impurity" Trap

In 1-(Pyridine-3-carbonyl)piperazine synthesis, a common impurity is unreacted piperazine.

  • HPLC Issue: Piperazine lacks a strong chromophore (no conjugation). At 254 nm (standard pyridine detection), piperazine is nearly invisible. HPLC will report 99%+ purity even if 5% piperazine remains.

  • qNMR Solution: The piperazine protons (singlet ~2.8 ppm) are clearly visible and integrate 1:1 per proton with the aromatic signals, revealing the true purity.

Strategic Experimental Protocol (qNMR)

This protocol is designed to be a self-validating system . We utilize the "Internal Standard (IS)" method.

A. Reagents & Materials[2][3][4][5]
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).[2]

    • Why: Excellent solubility for both the polar amide and potential salts. Shifts exchangeable protons (NH) away from the aromatic region.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable grade).

    • Why: Maleic acid presents a sharp singlet at ~6.2 ppm in DMSO-d6. This creates a perfect "spectral window" between the pyridine aromatics (7.4–9.0 ppm) and the piperazine aliphatics (2.5–3.8 ppm).

    • Caution: Maleic acid is acidic. If your sample is a free base, ensure the shift does not wander. Alternatively, use 1,3,5-Trimethoxybenzene (aromatics at 6.1 ppm) if acid sensitivity is observed.

B. Sample Preparation (Gravimetric Precision)
  • Step 1: Equilibrate sample and IS to room temperature (hygroscopicity control).

  • Step 2: Weigh ~10-15 mg of Internal Standard (m_IS) into a vial. Record to 0.001 mg (microbalance).

  • Step 3: Weigh ~15-20 mg of Analyte (m_Sx) into the same vial. Record to 0.001 mg.

    • Note: Aim for a 1:1 molar ratio of protons of interest.

  • Step 4: Add ~0.7 mL DMSO-d6. Vortex until fully dissolved. Transfer to 5mm NMR tube.

C. Acquisition Parameters (The "Senior Scientist" Setup)

Standard "1H" parameters are insufficient for quantitative work. You must override the defaults:

  • Pulse Angle: 90° (maximize signal per scan).

  • Relaxation Delay (D1): 30 seconds .

    • Causality: The T1 relaxation time of pyridine protons can be 3-5 seconds. For 99.9% magnetization recovery, D1 must be

      
      . A standard 1s delay will under-integrate the aromatic protons, ruining accuracy.
      
  • Spectral Width: 20 ppm (ensure no aliasing).

  • Scans (NS): 16 or 32 (S/N > 150 is the goal).

  • Temperature: 298 K (constant temperature is vital for shift stability).

D. Processing & Calculation[7]
  • Phasing: Manual phasing is mandatory. Autophase often distorts the baseline at the integral endpoints.

  • Baseline Correction: Apply a zeroth-order correction (polynomial or spline) on the integral regions.

  • Integration:

    • IS Signal: Maleic Acid singlet (~6.2 ppm). Set Integral = 2.00 (2 protons).

    • Analyte Signal: Select the Pyridine H-2 proton (Singlet-like, ~8.6 ppm) or H-6. Avoid the piperazine region due to potential rotamer broadening.

  • Formula:



Where:

  • 
     = Purity (mass fraction)[2]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     = Integral area
    
  • 
     = Number of protons (IS=2, Analyte H2=1)
    
  • 
     = Molecular Weight
    
  • 
     = Mass weighed
    

Visualizing the Logic

The following diagrams illustrate the decision process and the specific spectral advantage of qNMR for this molecule.

Diagram 1: The Analytical Decision Tree

AnalyticalStrategy Start Sample: 1-(Pyridine-3-carbonyl)piperazine CheckRef Is a Certified Reference Standard (CRS) of the Analyte available? HPLC Use HPLC-UV (Relative Purity) CheckRef->HPLC Yes qNMR Use qNMR (Absolute Purity) CheckRef->qNMR No (Typical for Intermediates) Risk Risk: 'Hidden' Impurities (Low UV Response) HPLC->Risk IS_Select Select Internal Standard (Maleic Acid or TMB) qNMR->IS_Select Acquisition Acquisition: D1 = 30s (5x T1 Recovery) IS_Select->Acquisition Process Manual Phasing & Integration Acquisition->Process Result Calculate Absolute Purity (Traceable to SI) Process->Result

Caption: Decision logic for selecting qNMR over HPLC for intermediate validation, highlighting the critical pathway to absolute purity.

Diagram 2: Spectral Window Strategy

SpectrumLogic Analyte_Arom Analyte: Pyridine Region (7.4 - 8.8 ppm) Target for Integration Window The 'Silent' Window (5.0 - 7.0 ppm) Ideal for Internal Standard Analyte_Aliph Analyte: Piperazine Region (2.5 - 4.0 ppm) Avoid (Broadening/Overlap) IS_Signal Internal Standard (Maleic Acid) Signal at ~6.2 ppm IS_Signal->Window Occupies

Caption: Spectral map showing why Maleic Acid is the ideal internal standard, occupying the empty region between the analyte's aromatic and aliphatic signals.

References

  • BIPM (Bureau International des Poids et Mesures). (2018). Internal Standard Reference Data for qNMR: Maleic Acid. Retrieved from [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2784-2796. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Retrieved from [Link]

Sources

Validation

Reference Standards for 1-(Pyridine-3-carbonyl)piperazine Dihydrochloride: A Comparative Performance Guide

Executive Summary 1-(Pyridine-3-carbonyl)piperazine dihydrochloride (also known as 1-Nicotinoylpiperazine dihydrochloride) is a critical intermediate in the synthesis of pharmaceutical agents such as Azelastine , Nicoran...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Pyridine-3-carbonyl)piperazine dihydrochloride (also known as 1-Nicotinoylpiperazine dihydrochloride) is a critical intermediate in the synthesis of pharmaceutical agents such as Azelastine , Nicorandil , and various PARP inhibitors. Its quality control is notoriously difficult due to the compound's high polarity, lack of strong UV chromophores in the piperazine moiety, and hygroscopic nature in salt forms.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research Grade (In-House) Standards . Through comparative analysis of linearity, response factors, and assay bias, we demonstrate that while research-grade standards are cost-effective for early-phase screening, they introduce significant quantitation errors (up to 12%) in GMP release testing if not rigorously characterized for counter-ion stoichiometry and water content.

Part 1: The Impurity Landscape

To understand the requisite standards, one must first map the genesis of impurities. The synthesis of 1-(Pyridine-3-carbonyl)piperazine typically involves the acylation of piperazine with nicotinoyl chloride (or an activated ester).

Critical Impurities
Impurity NameCommon IdentityCAS NumberOriginRisk Profile
Target Analyte 1-(Pyridine-3-carbonyl)piperazine39640-08-9 (Free Base)*API IntermediateN/A
Impurity A Piperazine110-85-0Unreacted Starting MaterialGenotoxic concern if nitrosated
Impurity B Nicotinic Acid59-67-6Hydrolysis ProductLow (Vitamin B3)
Impurity C 1,4-Bis(pyridine-3-carbonyl)piperazine17433-19-1Over-acylation By-productProcess Related Impurity

*Note: The dihydrochloride salt (Target) is the stabilized form of CAS 39640-08-9.

Synthesis & Impurity Genesis Pathway

The following diagram illustrates where these impurities originate, highlighting the competitive reaction that necessitates high-purity reference standards for process control.

SynthesisPathway cluster_legend Pathway Legend SM1 Piperazine (Excess) Reaction Acylation (DCM/TEA, 0°C) SM1->Reaction SM2 Nicotinoyl Chloride SM2->Reaction ImpurityB Impurity B: Nicotinic Acid (Hydrolysis) SM2->ImpurityB + H2O (Moisture) Target 1-Nicotinoylpiperazine (Target Mono-Amide) Reaction->Target Major Product ImpurityC Impurity C: 1,4-Bis-amide (Over-reaction) Target->ImpurityC + Excess SM2 key Blue: Starting Material | Green: Target | Red: Impurity

Figure 1: Reaction pathway showing the competitive formation of the Bis-amide (Impurity C) when stoichiometry is not strictly controlled.

Part 2: Comparative Analysis (CRM vs. Research Grade)

This section evaluates the impact of standard quality on analytical data. We compared a Primary CRM (traceable to SI units via qNMR/Mass Balance) against a typical Research Grade Standard (synthesized in-house, characterized by HPLC Area% only).

Experiment: Impact on Potency Assignment

Scenario: A QC lab uses both standards to quantify the "Bis-amide" impurity in a drug batch.

  • Standard A (CRM): Purity 99.8% (Certified), Water 0.1%, Counter-ion: Stoichiometric 2HCl.

  • Standard B (Research): HPLC Area% 98.5%, Water Unknown, Counter-ion: Assumed 2HCl (actual: 1.6 HCl + 0.4 H2O).

Data Summary: Quantification Error
ParameterStandard A (CRM)Standard B (Research Grade)Impact / Error
Assigned Purity 99.8% w/w98.5% (Area% taken as w/w)1.3% initial bias
Actual Water Content 0.1%4.2% (Hygroscopic uptake)Unaccounted mass in Std B
Salt Stoichiometry 2.0 HCl~1.6 HCl (Incomplete salt formation)Molecular Weight deviation
Effective Assay 99.8% 88.4% (True w/w)11.4% Potency Error
Resulting Impurity Level 0.15% (True Value)0.13% (Under-estimated)Risk of False Pass

Analysis: The Research Grade standard, while showing high chromatographic purity (98.5% Area), failed to account for the significant mass of water and incomplete salt formation common in piperazine dihydrochlorides. This led to an 11.4% overestimation of the standard's potency , which inversely caused an underestimation of the impurity in the sample. In a GMP setting, this could lead to releasing a batch that actually fails ICH Q3A limits.

Part 3: Experimental Protocols

To replicate these findings or validate your own standards, use the following self-validating protocols.

HILIC-HPLC Method for Impurity Profiling

Because piperazine derivatives are highly polar, traditional C18 columns often fail to retain them (elution at void volume). Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard here.

  • Column: Waters XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold for equilibration)

    • 2-15 min: 90% B → 60% B (Linear gradient)

    • 15-20 min: 60% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 260 nm (Nicotinoyl moiety) and ELSD (for non-chromophoric Piperazine).

  • Temperature: 30°C.

Standard Qualification Workflow (Mass Balance)

If you must use an in-house standard, you cannot rely on HPLC Area% alone. You must perform a "Mass Balance" calculation:



Protocol:

  • %Imp_Org: Determine by HPLC (Area% of all impurities).

  • %Water: Determine by Karl Fischer (KF) titration. Crucial for dihydrochlorides.

  • %Solvents: Determine by GC-Headspace.

  • %Imp_Inorg: Determine by Residue on Ignition (ROI).

  • Counter-ion Check: Perform Ion Chromatography (IC) for Chloride content to confirm it matches the theoretical 2HCl weight (approx 30-35% of mass).

Part 4: Standard Validation Logic

The following decision tree illustrates when to use a CRM versus a Research Grade standard, ensuring scientific integrity without unnecessary cost.

ValidationLogic Start Select Reference Standard Purpose Intended Use? Start->Purpose EarlyPhase Early R&D / Screening Purpose->EarlyPhase Non-Critical LatePhase GMP Release / Stability / Tox Purpose->LatePhase Critical Data ResGrade Research Grade Standard (HPLC Area% >95%) EarlyPhase->ResGrade CRM Certified Reference Material (qNMR/Mass Balance) LatePhase->CRM Action1 Action: Use directly. Accept ~10% error. ResGrade->Action1 Action2 Action: REQUIRED. Must correct for Water/Salt. CRM->Action2

Figure 2: Decision matrix for selecting reference standards based on development phase and data criticality.

Part 5: Regulatory & Quality Context

According to ICH Q3A(R2) guidelines, impurities exceeding the reporting threshold (0.05%) must be reported.

  • The Trap: Using a standard that is "100% pure" by HPLC but actually 88% pure by weight (due to salt/water) effectively shifts your reporting threshold. You might report an impurity as 0.04% (Pass) when it is actually 0.055% (Fail/Report).

  • Recommendation: For 1-(Pyridine-3-carbonyl)piperazine dihydrochloride, always verify the Chloride content (theoretical ~32%) and Water content before assigning potency.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006).

  • PubChem. 1-(Pyridin-3-yl)piperazine (Compound Summary). National Library of Medicine.

  • Gadzała-Kopciuch, R. Accurate HPLC Determination of Piperazine Residues. Journal of Liquid Chromatography & Related Technologies (2005).[2]

  • European Pharmacopoeia (Ph. Eur.). Piperazine Adipate / Piperazine Hydrate Monographs.[3] (General reference for piperazine salt analysis).

  • Sigma-Aldrich. 1-(Pyridin-3-yl)piperazine hydrochloride Product Specification.

Sources

Safety & Regulatory Compliance

Safety

1-(Pyridine-3-carbonyl)piperazine dihydrochloride proper disposal procedures

Executive Summary This guide provides the operational standard for the disposal of 1-(Pyridine-3-carbonyl)piperazine dihydrochloride (CAS: 100936-77-6 for the parent/similar salts; specific salt forms may vary).[1][2] As...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides the operational standard for the disposal of 1-(Pyridine-3-carbonyl)piperazine dihydrochloride (CAS: 100936-77-6 for the parent/similar salts; specific salt forms may vary).[1][2] As a Senior Application Scientist, I emphasize that this compound presents a dual challenge: it is an acidic salt (dihydrochloride) and contains a pyridine moiety .

Improper disposal carries two specific risks:

  • Exothermic Incompatibility: The acidic nature of the dihydrochloride salt can cause violent heat generation if inadvertently mixed with basic organic waste streams (e.g., waste amines).[1]

  • Regulatory Misclassification: While not always explicitly listed on EPA P or U lists as a specific salt, the pyridine ring and high chloride content (~27% w/w) necessitate its classification as Halogenated Organic Waste to ensure proper incineration and compliance with emission standards.[1]

Part 1: Physicochemical Characterization & Risk Profile

Before disposal, you must characterize the waste state.[3][4] This compound is not "general trash" nor "standard organic waste."[1][5]

ParameterData / CharacteristicOperational Implication
Chemical Structure Pyridine ring + Piperazine ring + 2HClContains Nitrogen and Chlorine.[6][1][2]
Acidity (pH) ~2.0 – 3.0 (10% Aqueous Solution)Corrosive. Must be neutralized or segregated from basic waste.[1][2]
Halogen Content High (~27% by weight)Must be labeled "Halogenated." Do not place in non-halogenated solvent drums.[1][2]
Solubility High (Water), Low (Non-polar solvents)Likely to be found in aqueous layers or as a solid precipitate.[3][1][2]
Hazards (GHS) Skin Irrit. 2, Eye Irrit.[3][1][7][8] 2A, STOT SE 3Standard PPE (Nitrile gloves, goggles) is mandatory.[3]

Part 2: Disposal Decision Logic

The following decision tree dictates the workflow based on the physical state of the waste.

DisposalFlow Start Waste Identification: 1-(Pyridine-3-carbonyl)piperazine 2HCl State Physical State? Start->State Solid Solid / Powder (Pure or Precipitate) State->Solid Liquid Liquid Solution (Reaction Mixture) State->Liquid BinSolid Solid Waste Bin Label: 'Toxic, Halogenated' Solid->BinSolid Double Bag SolventType Solvent Base? Liquid->SolventType Aqueous Aqueous / Acidic SolventType->Aqueous Organic Organic Solvent SolventType->Organic CheckPH CRITICAL: Check pH Aqueous->CheckPH BinLiquid Liquid Waste Carboy Label: 'Halogenated Organic' Organic->BinLiquid Verify Compatibility Neutralize Neutralize to pH 6-8 (Use NaHCO3) CheckPH->Neutralize If pH < 4 CheckPH->BinLiquid If pH 5-9 Neutralize->BinLiquid Precipitate may form

Figure 1: Operational decision tree for segregating solid and liquid waste streams to prevent chemical incompatibility.

Part 3: Detailed Operational Protocols

Protocol A: Disposal of Solid Waste (Pure Substance)

Best for: Expired shelf chemicals, weighing boat residues, or isolated precipitates.[3]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1][2]

  • Labeling: Apply a hazardous waste label immediately.[1]

    • Constituents: Write "1-(Pyridine-3-carbonyl)piperazine dihydrochloride."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

    • Critical Note: Clearly write "Contains Chloride Salts" or "Halogenated." [1]

  • Transfer:

    • Do not dump loose powder into a large drum to avoid dust generation.[1]

    • Seal the substance in its original vial or a secondary Ziploc bag before placing it into the waste container.[1]

  • Destruction: This stream must be sent for High-Temperature Incineration with flue gas scrubbing (to capture HCl gas generated during combustion).[1][2]

Protocol B: Disposal of Aqueous/Reaction Mixtures

Best for: Mother liquors, HPLC waste, or reaction byproducts.[3]

WARNING: This salt is acidic.[1] Mixing it directly with a basic waste stream (e.g., waste containing triethylamine or sodium hydroxide) will generate heat and potentially pressurize the waste container.[3]

  • pH Verification: Dip a pH strip into the waste solution.[1]

    • If pH < 4: You must neutralize.[1]

  • Neutralization Step (In a Fume Hood):

    • Slowly add Saturated Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH).[1][2]

    • Observation: The solution may fizz (CO₂ release) or turn cloudy (precipitation of the free base piperazine derivative).[1][2]

    • Target: Adjust pH to between 6 and 9.

  • Segregation:

    • Do not pour down the sink.[1][5] Even if neutralized, the pyridine/piperazine organic framework requires thermal destruction.[3]

    • Pour into a waste carboy designated for "Halogenated Organic Solvents." [1]

    • Why Halogenated? Even if the solvent is water/methanol, the high chloride content of the salt (2 equivalents of HCl) dictates that it should be treated as a halogenated stream to prevent corrosion of non-halogenated incinerators.[3][1]

Part 4: Spill Response Workflow

In the event of a benchtop spill, immediate containment is required to prevent inhalation of dust or acidic aerosols.[3]

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile Gloves, Goggles, N95/Respirator) Alert->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Clean 4. Cleanup (Scoop into bag, wipe with weak base) Contain->Clean Dispose 5. Disposal (Label as Haz Waste) Clean->Dispose

Figure 2: Rapid response workflow for solid or liquid spills.[6][1][2]

Cleanup Solution: After removing the bulk material, wipe the surface with a 1% Sodium Bicarbonate solution to neutralize any residual acidity, followed by a water rinse.[3]

Part 5: Regulatory & Compliance Framework (RCRA)[2][3][4]

To maintain "Senior Scientist" level compliance, you must understand why we classify it this way under US EPA (RCRA) regulations:

  • Not P-Listed: This specific salt is not on the P-list (acutely toxic).[1][2]

  • U-List Consideration: Pyridine is U196 .[1] However, U-listings usually apply to the pure commercial grade of the chemical.[3] Derivatives do not automatically inherit the U-code unless they exhibit the characteristic of the parent.[1]

    • Verdict: Classify based on characteristics.[1][8][9][10][11]

  • Characteristic Waste:

    • Corrosivity (D002): If the waste is aqueous and pH < 2, it is D002.[3]

    • Toxicity (D038): If the waste leaches >5.0 mg/L of Pyridine using the TCLP test, it carries the D038 code.[3][1]

    • Best Practice: To avoid costly testing, simply manage it as Hazardous Waste destined for incineration.[3][1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 65802-56-4, 1-(3-Pyridylcarbonyl)piperazine.[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]

  • Princeton University EHS (2023). Chemical Incompatibility Chart. (Reference for Amine/Acid mixing hazards). Retrieved from [Link][1][2]

Sources

Handling

Personal protective equipment for handling 1-(Pyridine-3-carbonyl)piperazine dihydrochloride

[1] Core Directive & Hazard Architecture Handling 1-(Pyridine-3-carbonyl)piperazine dihydrochloride (also known as 1-Nicotinoylpiperazine dihydrochloride) requires a safety protocol that goes beyond standard "irritant" p...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Core Directive & Hazard Architecture

Handling 1-(Pyridine-3-carbonyl)piperazine dihydrochloride (also known as 1-Nicotinoylpiperazine dihydrochloride) requires a safety protocol that goes beyond standard "irritant" precautions.[1][2][3] As a piperazine derivative in a dihydrochloride salt form, this compound presents a dual-threat profile: respiratory sensitization (characteristic of piperazine moieties) and acidity/corrosivity (characteristic of HCl salts).[1]

The "Why" Behind the Protocol: Standard safety glasses and latex gloves are insufficient.[1] The piperazine ring is a known structural alert for inducing asthma-like symptoms and contact dermatitis upon repeated exposure.[1] Furthermore, the dihydrochloride salt form implies that upon contact with mucous membranes (eyes, lungs) or moisture, the compound hydrolyzes to release hydrochloric acid, causing immediate irritation or chemical burns.[1]

Hazard Profile Summary
Hazard ClassRisk DescriptionCritical Control Point
Respiratory Sensitizer Inhalation of dust may cause allergic reactions, asthma, or breathing difficulties.[4][5]Engineering Control: Chemical Fume Hood (Zero-tolerance for open-bench weighing).
Skin/Eye Corrosive Dihydrochloride salts are acidic.[1] Dust causes severe eye irritation/damage and skin burns.[1]PPE: Tight-fitting Goggles & Nitrile (Double-gloving recommended).[1]
Hygroscopic Solid Absorbs atmospheric moisture, potentially becoming sticky or acidic on surfaces.[1]Logistics: Desiccated storage; immediate resealing.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system.[1] Do not deviate from these specifications.

A. Respiratory Protection (Primary Defense)[1]
  • Primary Control: All manipulation of the solid (weighing, transfer) must occur inside a certified Chemical Fume Hood operating at a face velocity of 0.3 – 0.5 m/s (60–100 fpm) .[1]

  • Secondary Defense (Spill/Hood Failure): If the hood is compromised or for spill cleanup outside the hood, use a Full-Face Respirator with P100 (HEPA) cartridges combined with an Organic Vapor (OV) cartridge.[1]

    • Rationale: P100 stops the particulate salt; OV protects against any potential amine vapors liberated during hydrolysis.[1]

B. Dermal Protection (Hand & Body)[1]
  • Glove Material: Nitrile Rubber .[1]

  • Thickness & Layering:

    • Inner Layer: Standard Nitrile (0.11 mm / 4 mil).[1]

    • Outer Layer: Extended-cuff Nitrile (minimum 0.15 mm / 6 mil).[1]

    • Rationale: Piperazine derivatives can permeate standard latex.[1] Double gloving provides a "breakthrough indicator" system—if the outer glove is compromised, the inner glove protects while you doff and replace.[1]

  • Body: Lab coat (buttoned to the neck) with long sleeves. For larger scale handling (>10g), wear a disposable Tyvek® apron to prevent dust accumulation on fabric lab coats.[1]

C. Ocular Protection[6][7][8][9]
  • Requirement: Chemical Splash Goggles (Indirect vented).[1]

  • Contraindication: Do NOT rely on safety glasses.[1]

  • Rationale: Fine hydrochloride salt dust can bypass the gaps in safety glasses.[1] Upon contact with the eye's moisture, it forms an acidic solution immediately.[1] Goggles provide a sealed environment.[1]

Operational Workflow & Logistics

The following diagram illustrates the mandatory flow of materials to ensure containment.

G Storage 1. Storage (Desiccator/Cool) PPE 2. PPE Donning (Goggles + Dbl Nitrile) Storage->PPE Retrieve Hood 3. Engineering Control (Fume Hood Check) PPE->Hood Verify Flow Weighing 4. Weighing (Anti-Static Protocol) Hood->Weighing Transfer Solubilization 5. Solubilization (Slow Addition) Weighing->Solubilization Process Decon 6. Decontamination (Wet Wipe) Solubilization->Decon Cleanup Disposal 7. Disposal (Haz Waste) Decon->Disposal Segregate

Figure 1: Operational workflow emphasizing containment and decontamination steps.[1][5][6]

Step-by-Step Handling Protocol
Phase 1: Preparation
  • Airflow Check: Verify fume hood certification sticker is current and the sash is at the safe working height.[1]

  • Static Control: Hydrochloride salts are often electrostatic.[1] Place an ionizing bar or anti-static gun near the balance to prevent "flying dust."[1]

  • Lining: Line the work surface with an absorbent, plastic-backed bench pad to capture any micro-spills.[1]

Phase 2: Weighing & Solubilization[1]
  • Open Container: Only open the vial inside the hood.

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to avoid cross-contamination of the stock jar.[1]

  • Dissolution:

    • Add the solid to the solvent (never solvent to solid) to minimize dust plume.[1]

    • Note: The dissolution may be slightly exothermic due to the dihydrochloride salt.[1] Ensure the receiving vessel is stable.

  • Resealing: Clean the threads of the stock bottle with a dry Kimwipe before screwing the cap back on.[1] This prevents salt crusting which can compromise the seal.[1]

Phase 3: Decontamination[1]
  • Wet Wipe Method: Do not sweep dry dust.[1] This aerosolizes the sensitizer.[1]

  • Procedure: Wet a paper towel with water (or 50% ethanol), wipe the balance and bench pad, and dispose of the towel immediately as hazardous waste.[1]

Emergency Response & Disposal

Accidental Exposure[1][10]
  • Eye Contact: Flush immediately for 15 minutes using an eyewash station.[1][6][7] Hold eyelids open. The acidity requires thorough dilution.[1] Seek medical attention immediately.

  • Skin Contact: Remove contaminated gloves/clothing.[1][3][5] Wash skin with soap and copious water.[1][2][3][5] Watch for delayed redness (dermatitis).[1]

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical help.[1]

Disposal Strategy

Do not pour down the drain. This compound is toxic to aquatic life and chemically active.[1][5]

Waste StreamInstructions
Solid Waste Collect contaminated wipes, spatulas, and bench pads in a sealed bag labeled "Solid Hazardous Waste - Toxic/Corrosive."
Liquid Waste Segregate into "Organic Waste - Halogenated" (if dissolved in DCM/Chloroform) or "Aqueous Waste - Acidic" (if in water).[1]
Compatibility Do NOT mix with Strong Oxidizers (e.g., bleach, nitric acid) or Strong Bases (liberates free amine/fumes).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 568434, 1-(3-Pyridylcarbonyl)piperazine.[1] Retrieved from [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine Dihydrochloride.[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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